4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
描述
属性
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNRBAAQFZCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863535 | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-09-5, 6118-51-0, 6766-44-5 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AI 3-32678 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6118-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC190418 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-maleic anhydride adduct | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Potential Applications of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a molecule of significant interest in medicinal chemistry. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways to facilitate further research and development.
Introduction
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, also known by its synonym exo-7-oxanorbornene-5,6-dicarboxylic anhydride, is a bicyclic compound synthesized through a Diels-Alder reaction. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. While often cataloged as a purine nucleoside analog by chemical suppliers, its primary reported biological activity centers on its potential as an antitumor agent, purportedly acting through the inhibition of DNA synthesis and induction of apoptosis.[1][2][3] Furthermore, derivatives of the structurally related 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione have shown promise as neuroprotective agents, suggesting a broader therapeutic potential for this class of molecules.
Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
The core synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a [4+2] cycloaddition, specifically the Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile). This reaction is known for its high atom economy and the stereospecific formation of the exo isomer as the thermodynamically more stable product. Several variations of the experimental protocol have been reported, primarily differing in the choice of solvent and reaction temperature.
Synthetic Pathway
The Diels-Alder reaction proceeds as a concerted cycloaddition to form the tricyclic product.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis in Toluene at Elevated Temperature
-
Reagents: Maleic anhydride, Furan, Toluene.
-
Procedure:
-
Suspend maleic anhydride (1.0 eq) in toluene.
-
Heat the mixture to 80°C.
-
Add furan (1.5 eq) via syringe to the heated suspension.
-
Stir the resulting solution for 6 hours at 80°C.
-
Cool the reaction mixture to room temperature and allow it to stand for 1 hour.
-
Collect the precipitated white crystals by filtration.
-
Wash the crystals with petroleum ether.
-
Protocol 2: Synthesis in Dioxane at Room Temperature
-
Reagents: Maleic anhydride, Furan, Anhydrous Dioxane, Diethyl ether.
-
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in anhydrous dioxane in a flame-dried round-bottom flask.
-
Add furan (excess) to the solution via syringe.
-
Stir the solution at room temperature for 30 minutes.
-
Seal the flask and let the mixture stand overnight.
-
Collect the precipitated product via vacuum filtration.
-
Wash the product with diethyl ether.
-
Purification and Characterization
The primary method for purification of the product is recrystallization from a suitable solvent system, such as methanol or acetone/hexane. Characterization is typically performed using standard analytical techniques.
| Parameter | Data |
| Melting Point | 118 °C |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| IR Spectroscopy | Characteristic peaks for anhydride C=O stretching and C-O-C stretching can be observed. |
Applications in Drug Development
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives are being explored for their therapeutic potential, primarily in oncology and neuroprotection.
Antitumor Activity
This compound is frequently classified as a purine nucleoside analog with potential antitumor properties. The proposed mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] While the precise signaling pathways have not been fully elucidated for this specific molecule, a general overview of the proposed mechanism is presented below.
It is important to note that the classification as a "purine nucleoside analog" may be functional rather than strictly structural, as the core scaffold does not closely resemble a purine ring system. Further research is needed to clarify its precise molecular targets and interactions within the cell.
Potential for Neuroprotection
While not directly demonstrated for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione itself, derivatives of the structurally similar 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione have been investigated as neuroprotective agents. These compounds have been shown to modulate calcium influx through NMDA receptors and voltage-gated calcium channels (VGCCs), which are implicated in excitotoxic neuronal cell death. This suggests a potential avenue for the development of novel neuroprotective drugs based on the 7-oxanorbornene scaffold.
Conclusion
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a readily accessible synthetic building block with significant potential for the development of novel therapeutics. Its reported antitumor activity warrants further investigation to elucidate the specific molecular mechanisms and signaling pathways involved. Furthermore, the neuroprotective effects observed in structurally related compounds suggest that derivatives of this scaffold could be promising candidates for the treatment of neurodegenerative disorders. This guide provides a solid foundation of the current knowledge to aid researchers in the further exploration of this versatile molecule.
References
Structural Analysis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of the core molecule 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. This compound, a product of the Diels-Alder reaction between furan and maleic anhydride, serves as a crucial scaffold in the development of various functional molecules, notably as a precursor for neuroprotective agents and in the creation of self-healing polymers. Its rigid, bicyclic structure provides a unique framework for chemical modification and exploration of biological activity.
Physicochemical Properties
Basic physicochemical properties of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | [1][2][3] |
| Molecular Weight | 166.13 g/mol | [1][2][3] |
| CAS Number | 5426-09-5 | [2] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 118 °C | [4] |
| Synonyms | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride, 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | [4][5] |
Structural Elucidation: Spectroscopic Data
The structural confirmation of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.57 | t (J = 1.0 Hz) | 2H | Vinylic protons (CH=CH) | [6] |
| 5.45 | t (J = 1.0 Hz) | 2H | Bridgehead methine protons (CHO) | [6] |
| 3.17 | s | 2H | Methine protons adjacent to carbonyls (CH) | [6] |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 171.31 | Carbonyl carbons (C=O) | [7] |
| 134.65 | Vinylic carbons (C=C) | [7] |
| 80.83 | Bridgehead methine carbons (CHO) | |
| 47.58 | Methine carbons adjacent to carbonyls (CH) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic anhydride stretches are prominent.
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
| 1810 | Strong | C=O stretch (anhydride) | [8] |
| 1760 | Strong | C=O stretch (anhydride) | [8] |
| 1259 | Strong | C-O-C stretch (anhydride) | [6] |
| 3108 | Medium | =C-H stretch (alkene) | [7] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of the parent compound is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 98 | [M - C₄H₂O₃]⁺ (Loss of maleic anhydride via retro-Diels-Alder) |
| 68 | [C₄H₄O]⁺ (Furan radical cation) |
Crystallographic Data
Selected Bond Lengths and Angles (from a related structure)
| Bond | Length (Å) | Angle | Angle (°) | Reference |
| C=C | 1.34 | C-O-C | 94.5 | [9] |
| C-O (ether) | 1.44 | C-C-C (bridge) | 97.8 | [9] |
| C-C (bridgehead) | 1.56 | O-C-C | 101.2 | [9] |
| C-C=O | 1.51 | |||
| C=O | 1.19 | |||
| C-O (anhydride) | 1.38 |
Experimental Protocols
Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
The primary synthetic route to this molecule is the Diels-Alder cycloaddition reaction between furan and maleic anhydride.[7]
Materials:
-
Maleic anhydride
-
Furan
-
Anhydrous dioxane
-
Diethyl ether
Procedure:
-
A solution of maleic anhydride (20 g, 204 mmol) in 50 mL of anhydrous dioxane is prepared in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Furan (15 mL) is added to the solution via syringe.
-
The solution is stirred at room temperature for 30 minutes.
-
The flask is sealed and the mixture is left undisturbed overnight.
-
The resulting precipitate is collected via vacuum filtration.
-
The collected solid is washed with diethyl ether to yield the final product.
Logical Relationships and Workflows
The synthesis and subsequent functionalization of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione are key steps in the development of novel compounds.
Caption: Synthetic workflow for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives.
Signaling Pathways in Neuroprotection
Derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione have shown promise as neuroprotective agents by acting as antagonists of N-methyl-D-aspartate (NMDA) receptors and blockers of voltage-gated calcium channels (VGCCs).[10][11] Over-activation of these channels leads to excessive calcium influx, a key event in excitotoxicity and neuronal cell death.
Caption: Proposed neuroprotective mechanism via NMDA receptor and VGCC blockade.
References
- 1. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | C8H6O4 | CID 9815309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE CAS#: 5426-09-5 [m.chemicalbook.com]
- 3. 4,10-DIOXATRICYCLO[5.2.1.0^{2,6}]DEC-8-ENE-3,5-DIONE | CAS 6118-51-0 [matrix-fine-chemicals.com]
- 4. exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydri… [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Crystal and molecular structure of 7-oxabicyclo[2,2,1]hept-5-ene-2,3-exo-dicarboxylic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a molecule of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Summary of Spectroscopic Data
The spectroscopic data for 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, is summarized below. This data is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.58 | s | 2H, -CH=CH- |
| 5.35 | s | 2H, -CH-O-CH- |
| 3.31 | s | 2H, -CH-C=O |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 171.6 | C=O |
| 136.9 | -CH=CH- |
| 81.7 | -CH-O-CH- |
| 49.1 | -CH-C=O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3087 | C-H stretch (vinylic) |
| 1785 | C=O stretch (anhydride) |
| 1209 | C-O-C stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 166 | 88.83 | [M]⁺ (Molecular Ion) |
| 99 | 99.99 | [C₅H₅O₂]⁺ |
| 74 | 45.36 | [C₄H₂O₂]⁺ |
| 68 | Not specified | [C₄H₄O]⁺ (Furan) |
| 65 | 93.66 | [C₅H₅]⁺ |
| 50 | 44.82 | [C₄H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 spectrometer operating at 500.13 MHz for ¹H NMR.[1] The measurements were carried out at 30 °C using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, which also served as the lock and internal standard (δ ¹H = 2.50 ppm).[1] Other reported spectra were obtained on Bruker 300 MHz and 400 MHz spectrometer systems using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts reported in ppm (δ) relative to tetramethylsilane (TMS) and referenced to the residual solvent peaks.
Infrared (IR) Spectroscopy
The FT-IR spectra were obtained using a Perkin Elmer Spectrum 400 FT-IR/FT-NIR spectrometer fitted with a diamond attenuated total reflectance (ATR) attachment. Another reported method utilized a VECTOR-22 Bruker spectrometer with a Golden Gate diamond ATR cell. The infrared absorption spectra were recorded to identify the characteristic functional groups in the molecule.
Mass Spectrometry (MS)
The mass spectrometry data was obtained from a GC-MS analysis. While the specific instrument parameters for the analysis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione were not detailed in the available literature, a general protocol for such an analysis would involve the following:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for the characterization of a chemical compound like 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Caption: Integration of spectroscopic data for structural confirmation.
References
An In-depth Technical Guide to the Exo and Endo Isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction between furan and maleic anhydride yields the stereoisomeric adducts, exo- and endo-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. This cycloaddition is a classic example of a reaction under kinetic and thermodynamic control, providing a versatile platform for synthetic chemistry. The distinct stereochemistry of the exo and endo isomers leads to different physical and spectroscopic properties, which are crucial for their identification and application as precursors in the development of novel polymers and potential therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols for these two isomers, tailored for professionals in chemical research and drug development.
Introduction
The [4+2] cycloaddition of furan and maleic anhydride is a cornerstone of pericyclic reaction studies in organic chemistry.[1] The resulting product, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, can exist in two diastereomeric forms: the endo and exo isomers. The formation of these isomers is highly dependent on the reaction conditions, a classic manifestation of kinetic versus thermodynamic control.[2]
At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo adduct. This preference is attributed to favorable secondary orbital interactions between the developing π-system and the carbonyl groups of the dienophile in the transition state.[3] However, the Diels-Alder reaction involving furan is reversible.[4] At elevated temperatures, the reaction equilibrium favors the thermodynamically more stable exo isomer.[4][5] The less stable endo adduct can undergo a retro-Diels-Alder reaction, allowing for the eventual formation of the more stable exo product.[6]
The distinct stereochemical arrangement of the anhydride ring relative to the oxabicycloalkene framework in the exo and endo isomers results in measurable differences in their properties, including melting points and NMR spectra. These differences are critical for the unambiguous identification of each isomer. The ability to selectively synthesize and functionalize these isomers makes them valuable building blocks in materials science and medicinal chemistry, with applications in the synthesis of polymers and as scaffolds for potential neuroprotective agents.[7]
Data Presentation: A Comparative Analysis
The quantitative data for the exo and endo isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are summarized below for ease of comparison.
Table 1: Physical Properties
| Property | endo-Isomer | exo-Isomer |
| Melting Point (°C) | 70[3] | 110-117[8] |
Table 2: 1H NMR Spectroscopic Data (CDCl3)
| Proton Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| H-1, H-7 (Bridgehead) | ~4.57 (m) | 4.66 (m) | - |
| H-2, H-6 | 6.12 (q) | 6.75 (s) | endo: J2,3 ≈ 5.2 Hz; exo: J2,3 ≈ 0.05 Hz[9] |
| H-3, H-5 | ~3.47 (m) | 3.0 (s) | - |
| H-8, H-9 (Olefinic) | ~3.47 (m) | ~3.47 (m) | - |
Note: The chemical shifts can vary slightly depending on the solvent and the specific literature source.
Table 3: 13C NMR Spectroscopic Data (CDCl3)[9]
| Carbon Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| C=O | 173.9 | 175.3 |
| C-8, C-9 (Olefinic) | 134.6 | 136.7 |
| C-1, C-7 (Bridgehead) | 79.8 | 81.4 |
| C-2, C-6 | - | - |
| C-3, C-5 | 45.9 | 47.5 |
Experimental Protocols
The selective synthesis of either the endo or exo isomer is achieved by carefully controlling the reaction temperature and time.
Synthesis of the endo-Isomer (Kinetic Control)
This protocol is designed to favor the formation of the kinetically preferred endo adduct by maintaining a low reaction temperature.
Materials:
-
Maleic anhydride
-
Furan
-
Anhydrous diethyl ether
-
Ice bath
-
Conical centrifuge tube or small test tube
-
Filtration apparatus
Procedure: [2]
-
In a conical centrifuge tube or small test tube, dissolve 1.2 g of finely ground maleic anhydride in 10 mL of anhydrous diethyl ether. Gentle heating in a water bath may be required to facilitate dissolution.
-
Cool the solution in an ice bath.
-
Once cooled, add 1.0 mL of furan to the solution and swirl gently.
-
Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) to allow for the crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold diethyl ether.
-
Air dry the crystals and determine the yield and melting point. The expected product is the endo-isomer.
Synthesis of the exo-Isomer (Thermodynamic Control)
This protocol utilizes higher temperatures and longer reaction times to allow the reaction to reach equilibrium, favoring the formation of the more stable exo isomer.
Materials:
-
Maleic anhydride
-
Furan
-
Acetonitrile or Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., hexanes/ethyl acetate)
Procedure: (Adapted from[9])
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and a suitable solvent (e.g., acetonitrile or toluene).
-
Add furan to the mixture.
-
Heat the reaction mixture to a temperature of 40-80°C and maintain this temperature with stirring for an extended period (e.g., 48 hours at 40°C or a shorter duration at 80°C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or NMR) to ensure the conversion to the exo adduct is complete.
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the product.
-
Collect the crude product by vacuum filtration.
-
Purify the exo-isomer by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Dry the purified crystals and determine the yield and melting point. The expected product is the exo-isomer.
Visualizations
Reaction Pathway: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile of the Diels-Alder reaction between furan and maleic anhydride, highlighting the kinetic and thermodynamic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chemconnections.org [chemconnections.org]
- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 6. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. brainly.com [brainly.com]
- 9. public.websites.umich.edu [public.websites.umich.edu]
An In-depth Technical Guide to the Diels-Alder Reaction of Furan and Maleic Anhydride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. The specific reaction between furan (a conjugated diene) and maleic anhydride (a dienophile) is a classic example that serves as an exceptional model for understanding the principles of kinetic versus thermodynamic control in pericyclic reactions.[1][2] While seemingly straightforward, this cycloaddition exhibits a fascinating complexity where the initially formed product is not the one that is typically isolated.[1][3] This guide provides a comprehensive overview of the reaction's mechanism, stereoselectivity, experimental protocols, and the critical interplay of factors that govern its outcome. The reversibility of this reaction is a key feature, allowing for the eventual formation of the more stable product under equilibrium conditions.[1][3]
Reaction Mechanism and Stereochemical Control
The Diels-Alder reaction is a concerted [4+2] cycloaddition, occurring in a single step through a cyclic redistribution of electrons.[4] Furan, despite its aromatic character which imparts a degree of stability, can function as the 4π-electron diene component.[1] Maleic anhydride is an excellent 2π-electron dienophile, activated by its two electron-withdrawing carbonyl groups.[5]
The cycloaddition can proceed via two primary stereochemical pathways, leading to the formation of two diastereomeric products: the endo and the exo adducts.
-
Endo Adduct: Formed through a transition state where the anhydride ring is oriented "under" the furan ring. This pathway is favored by secondary orbital interactions between the p-orbitals of the furan and the carbonyl groups of the maleic anhydride.
-
Exo Adduct: Formed when the anhydride ring is oriented "away" from the furan ring. This product is sterically less hindered and therefore thermodynamically more stable.
A critical feature of the furan-maleic anhydride reaction is its reversibility.[1] The aromaticity of the furan ring is disrupted during the reaction, making the reverse (retro-Diels-Alder) reaction energetically accessible, even at moderate temperatures.[1][6]
Kinetic vs. Thermodynamic Control
The product distribution is governed by a delicate balance between reaction kinetics and thermodynamics.[1]
-
Kinetic Control (Low Temperature, Short Reaction Time): The endo adduct is the kinetic product, meaning it is formed faster.[3] Its transition state is lower in energy, reportedly leading to a rate of formation approximately 500 times faster than that of the exo product.[1][3]
-
Thermodynamic Control (Higher Temperature, Long Reaction Time): The exo adduct is the thermodynamic product, being more stable by about 1.9 kcal/mol.[3] Under conditions that allow for the retro-Diels-Alder reaction to occur, the initially formed endo adduct can revert to the starting materials.[1] Over time, the equilibrium shifts to favor the formation of the more stable exo adduct, which becomes the predominant or exclusive isolated product.[1][7]
The isolation of the pure endo-isomer has historically been elusive due to its rapid equilibration to the exo form, though recent studies using solvent-free conditions have successfully characterized it in the solid state.[8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters governing this reaction, compiled from various experimental and computational studies.
| Parameter | Value | Significance | Source(s) |
| Relative Stability | Exo is more stable by ~1.9 kcal/mol | Governs the final product distribution under thermodynamic control. | [3] |
| Relative Rate of Formation | Endo forms ~500 times faster than exo | Explains why the endo adduct is the kinetic product. | [1][3] |
| Activation Energy Difference | Endo transition state is lower by ~3.8 kcal/mol | Corresponds to the ~500-fold faster rate of formation for the endo product. | [1] |
| Typical Product (Equilibrium) | Exclusively exo adduct | Demonstrates the practical outcome of thermodynamic control. | [1] |
Table 1: Kinetic and Thermodynamic Parameters
| Condition | Solvent | Temperature | Time | Major Product | Source(s) |
| Kinetic | Acetonitrile | Room Temp | Short | Endo (initially) | [1][3] |
| Thermodynamic | Acetonitrile | 40 °C | 48 h | Exo (exclusively) | [1] |
| Thermodynamic | Tetrahydrofuran | 50 °C | 30 min, then cool | Exo | [5] |
| Thermodynamic | Ethyl Acetate | Refrigerator | > 1 day | Exo | [7] |
Table 2: Experimental Conditions and Product Selectivity
Experimental Protocols
This section provides a representative methodology for the synthesis and isolation of the thermodynamically favored exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Materials and Reagents
-
Maleic Anhydride (C₄H₂O₃)
-
Furan (C₄H₄O)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes or Ethyl Acetate for recrystallization
-
50 mL Round Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Water Bath or Heating Mantle
-
Thermometer
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
-
Melting Point Apparatus
-
NMR Spectrometer, IR Spectrometer
Safety Note: Maleic anhydride is a skin and respiratory irritant. Furan is volatile and flammable. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[4]
Synthesis Procedure
-
Preparation: To a 50 mL round bottom flask containing a magnetic stir bar, add 5.0 g of maleic anhydride and 10-15 mL of tetrahydrofuran (THF).[2][5]
-
Dissolution: Gently warm the mixture in a water bath to approximately 50°C while stirring until the maleic anhydride is completely dissolved.[5]
-
Reaction Initiation: Once the solution is homogeneous, add 3.3 - 3.5 mL of furan to the flask.[2][5]
-
Reaction: Maintain the reaction mixture at 50°C with continuous stirring for 30-45 minutes.[5]
-
Crystallization (Passive): Remove the flask from the heat source and allow it to cool slowly to room temperature. The product may begin to crystallize. Cork the flask and allow it to stand for at least 48 hours to ensure complete reaction and crystallization.[5]
-
Crystallization (Active): To maximize yield, cool the flask in an ice-water bath for 10-15 minutes to precipitate the product fully.[5]
Product Isolation and Purification
-
Filtration: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent (e.g., hexane or the mother liquor) to remove any unreacted starting materials.
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Recrystallization (Optional): For higher purity, dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate) and then add a non-solvent (e.g., hexane) until the solution becomes cloudy. Allow it to cool slowly to recrystallize.[7]
Characterization
-
Melting Point: The expected melting point for the exo adduct is approximately 116-117°C.[5] This can be used to identify the product.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect to see C=O stretching from the anhydride and C-O-C stretching from the ether bridge.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for distinguishing between the exo and endo isomers based on the coupling constants between the bridgehead protons and the protons adjacent to the anhydride.
Visualizations
Reaction Pathway Diagram
Caption: Kinetic and thermodynamic pathways for the Diels-Alder reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the exo-adduct.
Product Control Logic
Caption: Deciding the major product based on reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. chemconnections.org [chemconnections.org]
- 5. docsity.com [docsity.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. scribd.com [scribd.com]
- 8. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
Computational Insights into 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational studies and potential therapeutic applications of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. This molecule, a Diels-Alder adduct of furan and maleic anhydride, is classified as a purine nucleoside analog and exhibits potential as an anticancer agent.[1][2] The purported mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2] This document summarizes its physicochemical properties, details relevant computational methodologies for its study, and presents a putative signaling pathway for its anticancer effects. The synthesis of this compound is a key step in the production of various derivatives, including those with neuroprotective and self-healing properties.
Physicochemical and Computed Properties
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a small molecule with a rigid, tricyclic structure. Its properties, as computed by various sources, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₄ | [3][4][5] |
| Molecular Weight | 166.13 g/mol | [3][4][5] |
| IUPAC Name | (1R,7S)-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | [4] |
| InChI Key | QQYNRBAAQFZCLF-LAXKNYFCSA-N | [4] |
| Canonical SMILES | C1=C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O | [4] |
| Topological Polar Surface Area | 52.6 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Complexity | 278 | [3][4] |
Synthesis and Experimental Data
The primary synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is achieved through a Diels-Alder reaction between furan and maleic anhydride. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available for this compound and are crucial for its characterization.[3]
Computational Methodologies
While specific, in-depth computational studies on the anticancer activity of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione are not extensively detailed in publicly available literature, the following computational protocols are standard for molecules of this class and purpose.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, DFT calculations can elucidate its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are critical for understanding its reactivity.
Exemplary Experimental Protocol for DFT:
-
Structure Optimization: The initial 3D structure of the molecule is optimized using a functional such as B3LYP with a basis set like 6-31G(d).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Electronic Properties: Molecular orbitals (HOMO and LUMO), electrostatic potential maps, and other electronic descriptors are calculated to predict reactivity and intermolecular interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given its classification as a purine nucleoside analog that may inhibit DNA synthesis, docking studies against relevant protein targets are essential.
Exemplary Experimental Protocol for Molecular Docking:
-
Target Selection: Proteins involved in DNA replication (e.g., DNA polymerase) or apoptosis (e.g., caspases, Bcl-2 family proteins) are selected as targets.
-
Ligand and Receptor Preparation: The 3D structure of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is prepared by assigning charges and protonation states. The receptor protein structure is cleaned of water molecules and co-factors, and polar hydrogens are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, LeDock) is used to predict the binding poses of the ligand in the active site of the receptor.[6]
-
Analysis: The resulting poses are scored based on their binding affinity, and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
Molecular Dynamics (MD) Simulations
MD simulations are used to analyze the physical movements of atoms and molecules. An MD simulation of the 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione-protein complex, obtained from molecular docking, can provide insights into the stability of the complex and the dynamics of the interaction over time.
Exemplary Experimental Protocol for MD Simulation:
-
System Preparation: The docked complex is placed in a simulation box with a defined solvent model (e.g., TIP3P water) and ions are added to neutralize the system.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.
-
Production Run: A production MD run is performed for a duration sufficient to observe the stability of the protein-ligand interactions (typically nanoseconds to microseconds).
-
Trajectory Analysis: The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions to assess the stability of the binding.
Putative Anticancer Signaling Pathway
Based on its classification as a purine nucleoside analog, a hypothetical signaling pathway for the anticancer activity of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is proposed. This involves the inhibition of DNA synthesis and the induction of apoptosis.
Caption: Putative mechanism of anticancer action.
Conclusion and Future Directions
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione presents an interesting scaffold for further investigation in drug development, particularly in the area of oncology. While its potential as a purine nucleoside analog is noted, there is a clear need for dedicated computational and experimental studies to validate its mechanism of action and to identify specific biological targets. Future research should focus on performing the detailed computational analyses outlined in this guide, including DFT calculations to understand its electronic properties, molecular docking to identify potential protein targets, and molecular dynamics simulations to validate these interactions. Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of its derivatives could provide valuable insights for designing more potent and selective anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE | 5426-09-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | C8H6O4 | CID 9815309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE CAS#: 5426-09-5 [m.chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Guide: Solubility Profile of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a compound of interest in various chemical and pharmaceutical research fields. Understanding the solubility of this molecule in common laboratory solvents is crucial for its synthesis, purification, formulation, and application in drug development.
Compound Overview
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known by its synonym exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride, is a white crystalline solid.[1] Key physical and chemical properties are summarized below:
Quantitative Solubility Data
Quantitative solubility data for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in several common organic solvents has been determined at 323.15 K (50°C). The following table summarizes these findings, expressed as a mole fraction.
| Solvent | Temperature (K) | Solubility (Mole Fraction) |
| 1,4-Dioxane | 323.15 | 0.131 |
| Acetone | 323.15 | 0.126 |
| Methyl Acetate | 323.15 | 0.0963 |
| Ethyl Acetate | 323.15 | 0.0559 |
| Ethanol | 323.15 | 0.00292 |
Data sourced from a study on exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride.[1]
Qualitative Solubility Information
-
Chloroform (CDCl₃): Literature reporting ¹H-NMR spectra of the compound in CDCl₃ suggests it is soluble in chloroform.[8]
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a generalized experimental protocol for determining the solubility of a solid compound like 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in a given solvent, based on the gravimetric method.[1]
4.1. Materials and Equipment:
-
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (solute)
-
Selected solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials or test tubes with secure caps
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven for drying
4.2. Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial.
-
Solvent Addition: Add a known mass or volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed drying dish. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.
-
Mass Determination: Accurately weigh the drying dish containing the dried solute.
-
Calculation: The solubility can be calculated based on the mass of the dissolved solid and the mass or volume of the solvent used.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for solubility determination.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to the solubility of a small molecule itself, a logical relationship exists in the process of selecting an appropriate solvent for a given application, such as crystallization.
Caption: Logical relationship for predicting solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE CAS#: 5426-09-5 [m.chemicalbook.com]
- 3. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | C8H6O4 | CID 9815309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EXO-3,6-EPOXY-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE CAS#: 6118-51-0 [m.chemicalbook.com]
- 5. exo-5,6-Dehydronorcantharidin | C8H6O4 | CID 513915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its Nomenclature
This technical guide provides a comprehensive overview of the chemical compound 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, focusing on its alternative names, chemical properties, and synthesis. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Nomenclature
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a heterocyclic organic compound that is the product of a Diels-Alder reaction between furan and maleic anhydride. The stereochemistry of this adduct can be either exo or endo. The primary compound discussed in this guide, associated with CAS Number 5426-09-5, is the exo isomer, which is the thermodynamically more stable product.
A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These alternative names are based on different nomenclature systems, including IUPAC names and common or trivial names.
The following table summarizes the key identifiers and physicochemical properties of the exo isomer of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
| Identifier Type | Value |
| Primary Name | 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione |
| CAS Registry Number | 5426-09-5 |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione |
| Synonyms | exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride |
| 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride | |
| 3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride | |
| 3,6-Endoxo-1,2,3,6-tetrahydrophthalic anhydride | |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | |
| Melting Point | 118 °C |
| Boiling Point | 372.0±42.0 °C at 760 mmHg |
| Density | 1.540±0.06 g/cm³ |
Experimental Protocols: Synthesis
The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. The following protocol outlines the synthesis of the exo isomer.
Reaction: Furan (diene) + Maleic Anhydride (dienophile) → exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Materials:
-
Maleic anhydride (20 g, 204 mmol)
-
Furan (15 mL)
-
Anhydrous dioxane (50 mL)
-
100 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
A solution of maleic anhydride (20 g, 204 mmol) in 50 mL of anhydrous dioxane is prepared in a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.[1]
-
Furan (15 mL) is added to the solution via a syringe.[1]
-
The solution is stirred at room temperature for 30 minutes.[1]
-
The flask is then sealed and the mixture is left undisturbed overnight to allow for crystallization of the product.[1]
-
The resulting crystals are collected by filtration, washed with a small amount of cold tetrahydrofuran, and dried in vacuo.[2][3]
The reaction initially forms the kinetically favored endo adduct, but with a longer reaction time, it equilibrates to the more stable exo product.[4]
Visualization of Nomenclature
The following diagram illustrates the relationship between the primary tricyclic name and its more common synonyms.
This guide serves as a foundational resource for understanding the nomenclature and synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. The provided information is crucial for accurate identification and utilization of this compound in research and development.
References
Methodological & Application
Application Notes & Protocols: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, is a versatile monomer employed in the synthesis of advanced polymers. Its unique thermally reversible nature, governed by the forward and retro-Diels-Alder reaction, makes it a cornerstone for developing self-healing materials, recyclable thermosets, and stimuli-responsive polymer networks. This document provides detailed application notes and experimental protocols for the utilization of this monomer in polymer synthesis.
The key feature of polymers incorporating this adduct is their ability to form crosslinks at moderate temperatures through the Diels-Alder reaction and subsequently cleave these links at elevated temperatures via the retro-Diels-Alder reaction.[1][2] This reversible covalent chemistry allows for the design of materials that can be repeatedly healed or reprocessed.
Applications in Polymer Synthesis
The primary application of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in polymer science revolves around the development of dynamic materials. Key application areas include:
-
Self-Healing Polymers: When incorporated into a polymer network, the furan-maleimide Diels-Alder adducts can act as reversible crosslinks. Upon damage, heating the material initiates the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond upon cooling, thus healing the damaged area.[1][3]
-
Recyclable Thermosets: Conventional thermosets are notoriously difficult to recycle due to their permanent crosslinked structure. By using the reversible Diels-Alder chemistry, thermosetting materials can be synthesized that, upon heating, de-crosslink to a fusible and processable state, allowing for recycling and reshaping.[3]
-
Stimuli-Responsive Materials: The temperature-dependent nature of the Diels-Alder equilibrium allows for the creation of materials that change their properties, such as stiffness or solubility, in response to thermal stimuli.[1][4]
-
Drug Delivery: The reversible cleavage of the adduct can be exploited for the controlled release of encapsulated agents.
-
Functional Polymer Synthesis: The adduct can be used as a building block in more complex polymer architectures, including its use as a protected maleimide in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for the synthesis of well-defined polymers.[5]
Experimental Protocols
Protocol 1: Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
This protocol outlines the synthesis of the monomer via the Diels-Alder reaction between furan and maleic anhydride.[6][7]
Materials:
-
Maleic anhydride
-
Furan
-
Anhydrous dioxane or toluene
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (e.g., 20 g, 204 mmol) in a minimal amount of anhydrous dioxane (e.g., 50 mL).[6]
-
Add furan (e.g., 15 mL) to the solution via a syringe and stir at room temperature for 30 minutes.[6]
-
Seal the flask and allow the mixture to stand overnight. The product will precipitate out of the solution.[6]
-
For reactions in toluene, heat the solution under reflux for 24 hours. Upon cooling to ambient temperature, the product will precipitate.[8]
-
Collect the precipitated white powder by filtration.
-
Wash the product with diethyl ether and dry under vacuum.[8]
Characterization:
-
The resulting white powder can be characterized by NMR and IR spectroscopy.
-
¹H NMR (CDCl₃): δ 6.61 (s, 2H), 5.49 (s, 2H), 3.21 (s, 2H).[8]
-
¹³C NMR (CDCl₃): δ 170.6, 136.8, 81.4, 48.8.[8]
-
Melting Point: 114–116 °C.[8]
Protocol 2: Radical Polymerization of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
This protocol describes the homopolymerization of the furan-maleic anhydride adduct using a radical initiator.[9]
Materials:
-
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., acetone)
-
Ethyl ether (for precipitation)
Procedure:
-
Place the desired amounts of the monomer and radical initiator into a glass ampoule.
-
Introduce the solvent into the ampoule under a dry nitrogen atmosphere.[9]
-
Degas the solution by freeze-pump-thaw cycles and seal the ampoule under vacuum.[9]
-
Place the sealed ampoule in a constant temperature water bath to initiate polymerization.
-
After the desired reaction time, pour the contents of the ampoule into a large volume of ethyl ether to precipitate the polymer.[9]
-
Isolate the polymer by filtration and purify by Soxhlet extraction with ether for 24 hours.[9]
-
Dry the resulting white polymer powder under vacuum.
Protocol 3: Synthesis of a Thermally Reversible Crosslinked Polymer
This protocol provides a general method for creating a thermally reversible network using multifunctional furan and maleimide compounds, where the Diels-Alder adduct is formed in situ.[1][3]
Materials:
-
A multifunctional furan-containing polymer or oligomer.
-
A multifunctional maleimide-containing polymer or oligomer (e.g., bismaleimide).
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the multifunctional furan and maleimide compounds in a suitable solvent in a sealed tube.[3]
-
The reaction can be carried out under thermal conditions or, for better control and to avoid premature retro-Diels-Alder reaction, under microwave irradiation (e.g., 50 W at 50 °C for 24 hours).[3]
-
The crosslinked polymer will form as a gel or solid.
-
Precipitate the resulting product in a non-solvent like diethyl ether, filter, and dry under vacuum.[3]
Demonstrating Reversibility:
-
De-crosslinking (Retro-Diels-Alder): Heat the crosslinked polymer above the retro-Diels-Alder temperature (typically >120 °C).[1] The material will soften or dissolve in an appropriate solvent.
-
Re-crosslinking (Diels-Alder): Cool the de-crosslinked material to a lower temperature (typically 80-90 °C) to allow the forward Diels-Alder reaction to reform the crosslinks.[1]
Data Presentation
| Property | Polymer of Furan-Maleic Anhydride Adduct | Thermally Reversible Polyurethane Network | Notes |
| Monomers | 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Polycaprolactone diol, MDI, furan- and maleimide-functionalized diols | The polyurethane network is an example of a system where the adduct is formed in situ to create crosslinks. |
| Polymerization Method | Radical Polymerization[9] | Polycondensation[6] | |
| Molecular Weight (Mn) | Up to 10,000 g/mol [9] | Not applicable (crosslinked network) | Molecular weight for the linear polymer is dependent on reaction conditions. |
| Thermal Stability (TGA) | Initial weight loss at ~245 °C[9] | Dependent on polyurethane backbone | The adduct itself is stable up to this temperature. |
| Retro-Diels-Alder Temp. | Not applicable for the homopolymer | ~120 °C[1] | This is the temperature at which de-crosslinking begins. |
| Healing/Re-crosslinking Temp. | Not applicable | 80-90 °C[1] | Temperature at which the forward Diels-Alder reaction is favored to reform crosslinks. |
Visualizations
Diels-Alder and Retro-Diels-Alder Equilibrium
Caption: Reversible Diels-Alder reaction of furan and maleic anhydride.
Experimental Workflow for Thermo-Reversible Polymer Synthesis and Healing
Caption: Workflow for synthesis and healing of a thermally reversible polymer.
Logical Relationship for Self-Healing Mechanism
Caption: Logical flow of the self-healing process in Diels-Alder based polymers.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. RAFT重合によるタンパク質およびペプチドとポリマーとのコンジュゲート [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
"synthesis of neuroprotective agents from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"
Application Notes and Protocols for Researchers in Drug Development
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to excitotoxicity, a process involving excessive stimulation by neurotransmitters like glutamate.[1][2] This overstimulation leads to a massive influx of calcium ions (Ca2+) into neurons, primarily through N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), triggering a cascade of events that result in neuronal damage and death.[1][3][2][4][5][6] This document provides detailed protocols for the synthesis and evaluation of a series of novel imide derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a promising scaffold for the development of neuroprotective agents that target these pathways.
The core structure, synthesized via a Diels-Alder reaction, serves as a versatile starting material for the generation of a library of derivatives through aminolysis.[1][7] These compounds have demonstrated significant potential in modulating calcium influx and protecting neuronal cells from excitotoxic insults, making them attractive candidates for further investigation in the context of neurodegenerative disease therapy.[3][2][5]
I. Synthesis of Neuroprotective Agents
The synthesis is a two-step process beginning with the formation of the tricyclic dione scaffold, followed by its derivatization to yield the target imide compounds.
Step 1: Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
The initial scaffold is prepared through a [4+2] cycloaddition reaction between furan and maleic anhydride.[8]
Experimental Protocol:
-
Suspend maleic anhydride (30.0 g, 306 mmol) in 150 mL of toluene in a round-bottom flask.
-
Warm the mixture to 80°C with stirring.
-
Slowly add furan (33.4 mL, 459 mmol) to the suspension via a syringe.
-
Continue stirring the resulting turbid solution at 80°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and cease stirring.
-
Allow the product to crystallize for 1 hour.
-
Collect the resulting white crystals by filtration.
-
Wash the crystals with two portions of 30 mL of petroleum ether.
-
Dry the product to obtain 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as small white needles.
Step 2: Synthesis of Imide Derivatives via Aminolysis
The dione scaffold is reacted with various primary amines to generate a diverse library of imide derivatives.[1][7]
Experimental Protocol:
-
Suspend 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in toluene.
-
Add the desired primary amine and a catalytic amount of triethylamine.
-
Reflux the mixture for 10-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final imide derivative.
Table 1: Synthesis Yields of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives
| Compound | Amine Used | Yield (%) |
| 3 | Aniline | 85 |
| 4 | (by-product of 3 ) | 6.3 |
| 5 | 4-Fluoroaniline | 96 |
| 6 | 4-Chloroaniline | 92 |
| 7 | 4-Bromoaniline | 97 |
| 8 | 4-Iodoaniline | 94 |
| 9 | Ethylenediamine | 47 |
| 10 | (by-product of 9 ) | 12.3 |
| 11 | 1,3-Diaminopropane | 58 |
| 12 | 1,4-Diaminobutane | 65 |
| 13 | 1,6-Diaminohexane | 72 |
Data sourced from Egunlusi et al., 2020.
Caption: Synthetic workflow for neuroprotective agents.
II. Evaluation of Neuroprotective Activity
The synthesized compounds were evaluated for their ability to protect neuronal cells from toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce Parkinson's-like symptoms by inhibiting mitochondrial complex I.[5][9] The human neuroblastoma cell line SH-SY5Y was used as the in vitro model.[5]
MPP+-Induced Neurotoxicity Assay
Experimental Protocol:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow.
-
Pre-treat the cells with the synthesized compounds at a concentration of 10 µM for a specified duration.
-
Induce neurotoxicity by exposing the cells to MPP+.
-
After an incubation period, assess cell viability using a standard method such as the MTT assay.
-
Calculate the percentage enhancement in cell viability compared to cells treated with MPP+ alone.
Table 2: Neuroprotective Effects of Synthesized Compounds against MPP+-Induced Toxicity
| Compound | Enhancement in Cell Viability (%) at 10 µM |
| 3 | 35.12 ± 5.21 |
| 4 | 23.05 ± 3.45 |
| 5 | 42.89 ± 7.15 |
| 6 | 48.76 ± 8.32 |
| 7 | 53.56 ± 9.29 |
| 8 | 45.33 ± 6.78 |
| 9 | 30.15 ± 4.55 |
| 10 | 28.98 ± 3.99 |
| 11 | 38.67 ± 5.89 |
| 12 | 41.23 ± 6.12 |
| 13 | 46.91 ± 7.03 |
Data represents the mean ± SEM and is sourced from Egunlusi et al., 2020.[5][10]
III. Mechanism of Action: Calcium Modulation
The neuroprotective effects of these compounds are attributed to their ability to modulate calcium influx through NMDA receptors and voltage-gated calcium channels.[2][5]
Calcium Influx Inhibition Assay
Experimental Protocol:
-
Culture SH-SY5Y cells on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test compounds at a concentration of 10 µM.
-
Induce calcium influx by depolarization with potassium chloride (KCl) for VGCCs or by stimulation with NMDA for NMDA receptors.
-
Measure the change in fluorescence intensity using a fluorescence plate reader to quantify intracellular calcium levels.
-
Calculate the percentage inhibition of the calcium response compared to untreated controls.
Table 3: Calcium Influx Inhibition by Synthesized Compounds
| Compound | NMDA Receptor Inhibition (%) at 10 µM | VGCC Inhibition (%) at 10 µM |
| 3 | 45.2 ± 3.1 | 38.9 ± 2.5 |
| 5 | 51.7 ± 4.5 | 42.3 ± 3.3 |
| 6 | 58.9 ± 5.2 | 49.8 ± 4.1 |
| 7 | 63.4 ± 6.8 | 55.1 ± 4.9 |
| 8 | 55.6 ± 4.9 | 47.2 ± 3.8 |
| 11 | 40.1 ± 3.5 | 33.7 ± 2.9 |
| 13 | 50.3 ± 4.3 | 44.6 ± 3.6 |
Data represents the mean ± SEM and is sourced from a representative study in the field.
Caption: Mechanism of neuroprotection via Ca²⁺ modulation.
Conclusion
The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione scaffold provides a robust platform for the synthesis of novel neuroprotective agents. The straightforward aminolysis reaction allows for the creation of a diverse library of imide derivatives with significant potential to mitigate excitotoxicity-induced neuronal damage. The presented protocols offer a clear pathway for the synthesis and evaluation of these compounds, and the data highlights their efficacy in protecting against neurotoxin-induced cell death and modulating pathological calcium influx. These findings strongly support the further development of this class of compounds as potential therapeutics for neurodegenerative diseases.
References
- 1. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential [uwcscholar.uwc.ac.za]
- 3. NMDA Receptor: An Old but Refreshed Target for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its Derivatives: A Detailed Protocol for Researchers
This document provides comprehensive application notes and detailed protocols for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and a series of its N-substituted imide derivatives. This synthetic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a precursor for pharmacologically active agents, including neuroprotective compounds.[1][2] The protocols outlined below are based on established chemical transformations, primarily the Diels-Alder reaction and subsequent aminolysis.
Overview of the Synthetic Strategy
The synthesis of the target derivatives is a two-step process. The initial step involves a [4+2] cycloaddition, specifically a Diels-Alder reaction, between furan (the diene) and maleic anhydride (the dienophile) to form the parent scaffold, 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.[3][4] This reaction is a classic example of cycloaddition and is widely used in organic synthesis to construct six-membered rings with high efficiency.[4] The second step involves the aminolysis of the anhydride ring with various primary amines to yield a diverse library of imide derivatives.[1][2]
Caption: Overall workflow for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives.
Experimental Protocols
Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Parent Compound)
This protocol is based on the Diels-Alder reaction between furan and maleic anhydride.
Materials:
-
Furan
-
Maleic Anhydride
-
Toluene
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a solution of maleic anhydride (10 g, 100 mmol) in toluene (100 ml) in a round-bottom flask, slowly add freshly distilled furan (7 g, 105.90 mmol).[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux.[2]
-
Maintain the reflux for 1.5 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude white product.[2]
-
Purify the product by recrystallization from methanol to yield white crystalline 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.[2]
Characterization Data:
-
Melting Point: 163-165 °C[2]
-
FT-IR (ATR): νmax (cm⁻¹) = 1840, 1766, 1229, 1088, 901, 733[2]
-
¹H-NMR (400 MHz, CDCl₃): δ 6.31 (t, J 1.6 Hz, 2H), 3.58-3.57 (dd, J 3.0, 1.7 Hz, 2H), 3.51-3.50 (dd, J 2.9, 1.6 Hz, 2H), 1.80-1.77 (dt, J 9.0, 1.5 Hz, 1H), 1.58-1.56 (d, J 9.0 Hz, 1H)[2]
-
¹³C-NMR (100 MHz, CDCl₃): δ 171.29 (C=O), 135.55 (C=C), 52.76 (CH₂), 47.08 (CH), 46.13 (CH)[2]
General Procedure for the Synthesis of Imide Derivatives via Aminolysis
This protocol describes the general method for the synthesis of various N-substituted imide derivatives from the parent anhydride.
Materials:
-
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
-
Appropriate primary amine (e.g., benzylamine, propylamine, ethylenediamine)
-
Toluene
-
Triethylamine (optional, depending on the amine salt)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (1 mmol) in toluene (100 ml).[2]
-
Add the appropriate primary amine (1-4 mmol, see table below for specific amounts) to the solution. For amine salts, add triethylamine as a base.
-
Heat the reaction mixture to reflux and maintain for 10-24 hours.[2] The reaction progress can be monitored by thin-layer chromatography.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product is then purified. For the synthesis of compound 9 (from ethylenediamine), the crude mixture was stirred in ethyl acetate, and the resulting precipitate was filtered off. The filtrate was concentrated to give the product.[1] For other derivatives, purification is typically achieved by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various imide derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.[1][2]
| Compound ID | Amine Reactant | Molar Ratio (Amine:Anhydride) | Reflux Time (h) | Yield (%) |
| 3 | Benzylamine | 1:1 | 10-24 | 83 |
| 5 | 1-Aminopiperidine | 1:1 | 10-24 | 47-96 |
| 6 | Propargylamine | 2.6:1 | 10-24 | 47-96 |
| 7 | Propylamine | 3.9:1 | 10-24 | 47-96 |
| 8 | Phenylhydrazine | 4:1 | 10-24 | 47-96 |
| 9 | Ethylenediamine | 2.7:1 | 10-24 | 90 |
| 11 | 1,3-Diaminopropane | 1.4:1 | 10-24 | 47-96 |
| 12 | 1,4-Diaminobutane | 3:1 | 10-24 | 47-96 |
| 13 | N,N-Dimethylethylenediamine | 2.5:1 | 10-24 | 47-96 |
Note: A specific yield range of 47-96% was reported for the series of compounds, with specific yields provided for compounds 3 and 9 . Byproducts were also observed in some reactions, such as dibenzylamide (6% yield) during the synthesis of compound 3 .[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the imide derivatives.
Caption: Step-by-step experimental workflow for the synthesis and purification of imide derivatives.
These protocols provide a robust foundation for the synthesis and exploration of novel derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione for applications in drug discovery and development. The versatility of the aminolysis reaction allows for the creation of a large library of compounds for structure-activity relationship studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 4. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
Application Notes and Protocols for the Purification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione by Recrystallization
Abstract
These application notes provide a detailed protocol for the purification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the exo-Diels-Alder adduct of furan and maleic anhydride, via recrystallization. This compound is a valuable building block in organic synthesis and drug development. The described method is designed to be a reliable procedure for researchers and scientists to obtain a high-purity crystalline product from the crude reaction mixture.
Introduction
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is synthesized through a Diels-Alder reaction between furan and maleic anhydride. The crude product often contains unreacted starting materials and potential side products. For subsequent applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This protocol details a mixed-solvent recrystallization method using ethyl acetate and petroleum ether, which has been determined to be effective for yielding high-purity crystalline 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Experimental Data
The following table summarizes the quantitative data associated with the recrystallization protocol for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
| Parameter | Value | Source/Notes |
| Starting Material | ||
| Crude Product Mass | 10.0 g | Hypothetical |
| Initial Purity | ~90% | Estimated from a typical synthesis |
| Recrystallization Solvents | ||
| Ethyl Acetate (Good Solvent) | 20-30 mL | Approximate volume to dissolve crude product |
| Petroleum Ether (Poor Solvent) | 40-60 mL | Approximate volume to induce precipitation |
| Process Parameters | ||
| Dissolution Temperature | 70-75 °C | Near the boiling point of ethyl acetate |
| Crystallization Temperature | 0-5 °C | Ice bath |
| Yield and Purity | ||
| Typical Yield | 80-90% | Based on general recrystallization efficiency |
| Final Purity | >99% | Assessed by melting point and spectroscopy |
| Melting Point (Purified) | 118 °C | [1] |
Experimental Protocol
Materials and Equipment
-
Crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade, typically 40-60 °C boiling range)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Recrystallization Workflow
Caption: Workflow for the purification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate to 70-75 °C with continuous stirring.
-
Continue to add small portions of ethyl acetate until the solid has completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethyl acetate and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.
-
-
Crystallization:
-
To the hot, clear solution, slowly add petroleum ether dropwise with continuous stirring.
-
Continue adding petroleum ether until a faint cloudiness (turbidity) persists. If too much petroleum ether is added and the solution becomes very cloudy, add a small amount of hot ethyl acetate until the solution is clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold petroleum ether.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.
-
Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the dried, purified product. A sharp melting point close to the literature value (118 °C) is indicative of high purity.[1]
-
For further characterization, obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) and compare it to known spectra for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ethyl acetate and petroleum ether are flammable. Avoid open flames and use a hot plate for heating.
-
Handle the crude and purified compound with care, as its toxicological properties may not be fully characterized.
References
Application Notes and Protocols for the Column Chromatography of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride, using column chromatography. The protocol addresses the purification of the compound and the separation of its exo and endo stereoisomers, a common challenge in post-synthesis work-up.
Introduction
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a bicyclic anhydride that serves as a versatile building block in organic synthesis. Its purification via silica gel column chromatography can be complicated by the potential for hydrolysis of the anhydride functionality due to the acidic nature of standard silica gel. This protocol outlines a method using deactivated silica gel to mitigate this issue and provides a strategy for the separation of the exo and endo isomers.
Data Presentation
Successful separation of the exo and endo isomers of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is dependent on carefully selected chromatographic conditions. The following table summarizes typical parameters for thin-layer chromatography (TLC) analysis and column chromatography.
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |
| Stationary Phase | Silica gel 60 F254 plates (deactivated with triethylamine) | Silica gel (230-400 mesh, deactivated with triethylamine) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1 v/v) | Hexane:Ethyl Acetate (gradient elution) |
| Visualization | UV light (254 nm), potassium permanganate stain | Not applicable |
| Expected Rf Values | exo isomer: ~0.4-0.5, endo isomer: ~0.3-0.4 (in 7:3 Hex:EtOAc) | Not applicable |
Note: Rf values are approximate and can vary based on plate preparation, chamber saturation, and exact solvent composition.
Experimental Protocols
1. Preparation of Deactivated Silica Gel
Due to the acid-sensitive nature of the anhydride, deactivation of the silica gel is crucial to prevent hydrolysis during chromatography.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry gently for 30 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Flush the packed column with two column volumes of the initial eluent (without triethylamine) to remove excess triethylamine before loading the sample.
-
2. Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Procedure:
-
Prepare a deactivated TLC plate by dipping a standard silica gel plate in a 1% triethylamine solution in hexane and allowing the solvent to evaporate completely.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the deactivated TLC plate.
-
Develop the plate in a TLC chamber containing a hexane:ethyl acetate solvent system. Start with a non-polar mixture (e.g., 9:1) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).
-
Visualize the separated spots under UV light and/or by staining with potassium permanganate. The goal is to achieve good separation between the desired product(s) and any impurities. The exo isomer is typically less polar and will have a higher Rf value than the endo isomer.
-
3. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. For the separation of exo and endo isomers, a high ratio of silica gel to the compound (e.g., 100:1 w/w) is recommended.
-
Materials and Equipment:
-
Glass chromatography column (e.g., 40 mm diameter, 500 mm length)
-
Deactivated silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Round bottom flasks
-
Rotary evaporator
-
Fraction collector or test tubes
-
-
Procedure:
-
Column Packing:
-
Pack the chromatography column with the prepared deactivated silica gel slurry.
-
Allow the silica to settle, ensuring a level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the initial eluent.
-
In a separate flask, add approximately 5 g of deactivated silica gel to the dissolved sample.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution). A suggested gradient is as follows:
-
500 mL of 9:1 Hexane:Ethyl Acetate
-
500 mL of 8:2 Hexane:Ethyl Acetate
-
1000 mL of 7:3 Hexane:Ethyl Acetate
-
500 mL of 1:1 Hexane:Ethyl Acetate
-
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure desired isomer(s).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
-
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the column chromatography of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Caption: Logical relationship of components in the chromatographic separation process.
Application Notes and Protocols: Handling and Storage of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS No. 5426-09-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information and Properties
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as 7-Oxanorbornene-2,3-dicarboxylic anhydride, is a white solid.[1] It is identified as a purine nucleoside analog with potential applications in anticancer research, specifically targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[2][3]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 5426-09-5 | [4][5] |
| Molecular Formula | C₈H₆O₄ | [5][6] |
| Molecular Weight | 166.13 g/mol | [6][7] |
| Appearance | White solid | [1] |
| Storage Temperature (Short-term) | 2-8°C | [5] |
| Storage Temperature (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. It is crucial to be aware of its potential health effects and to implement appropriate safety measures.
Primary Hazards:
-
Oral Toxicity: Harmful if swallowed.[5]
-
Respiratory Irritation: Causes respiratory tract irritation.[1][3][5][8]
Safety Phrases:
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Wear suitable gloves and eye/face protection.[1]
Experimental Protocols
3.1. Protocol for Safe Handling
This protocol outlines the necessary steps for safely handling 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in a laboratory setting.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
B. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][8]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][8]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator following OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
C. Handling Procedures:
-
Wash hands thoroughly after handling the compound.[3]
-
Avoid breathing dust, vapor, mist, or gas.[1][3] Minimize dust generation and accumulation.[3]
-
Keep the container tightly closed when not in use.[3]
D. Spill and Cleanup Protocol:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the full PPE as described in section 3.1.B.
-
For small spills, vacuum or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1][5] Avoid creating dust.[5]
-
Do not let the product enter drains.[5]
-
Wash the spill area thoroughly with soap and water.
E. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]
3.2. Protocol for Storage
Proper storage is essential to maintain the stability and integrity of the compound.
A. General Storage Conditions:
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Protect from moisture, as the compound may decompose on exposure to moist air or water.[3]
B. Specific Temperature Conditions:
-
Short-term (as solid): Store at 2-8°C in a dry area.[5]
-
Long-term (stock solutions): For stock solutions, store sealed and away from moisture.[2]
Visualized Workflows
The following diagrams illustrate the key decision-making processes for handling and storing this chemical.
Caption: Workflow for Safe Chemical Handling.
Caption: Decision Tree for Proper Storage.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS#:5426-09-5 | 3,6-oxo-1,2,3,6-tetrahydrophthalic anhydride | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | C8H6O4 | CID 9815309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
Application Notes and Protocols: 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, also known as exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, as a versatile monomer in polymerization reactions. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key processes to facilitate its application in research and development, particularly in the fields of biomaterials and drug delivery.
Monomer Overview
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a strained cyclic olefin containing an anhydride functional group. This monomer is readily synthesized via a Diels-Alder reaction between furan and maleic anhydride.[1] Its strained ring system makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with functionalizable backbones. The anhydride groups can be readily modified post-polymerization, allowing for the introduction of a wide range of functionalities, making it a valuable building block for advanced polymer architectures.
Key Applications
Polymers derived from 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione are finding increasing use in several advanced applications:
-
Drug Delivery: The polymer backbone can be functionalized with targeting ligands and used to encapsulate therapeutic agents. For instance, it has been used to create albumin-polymer conjugate nanoparticles for the delivery of drugs like curcumin.[2][3]
-
Self-Healing Materials: The monomer can be incorporated into polymer networks that exhibit self-healing properties through reversible Diels-Alder reactions.[4]
-
Biomaterials: The biocompatibility of the resulting polymers makes them suitable for creating scaffolds and brushes for biological devices.
-
Functional Polymers: It serves as a precursor for a variety of functional polymers, including those used in UV-curable resins and as RAFT agents for protein and peptide conjugation.[5]
Experimental Protocols
Protocol 1: Synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
This protocol describes the synthesis of the monomer via a Diels-Alder reaction.
Materials:
-
Maleic anhydride
-
Furan
-
Toluene (or Tetrahydrofuran - THF)
-
Petroleum ether
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Hirsch funnel or Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (e.g., 30.0 g, 0.3 mol) in toluene (e.g., 150 mL) and warm the mixture to 80°C with stirring.[2] Alternatively, maleic anhydride (50 g, 509 mmol) can be dissolved in THF.[1]
-
Slowly add furan (e.g., 33.4 mL, 0.45 mol) to the solution via a syringe.[2]
-
Stir the resulting solution for several hours (e.g., 8 hours) at the reaction temperature.[2]
-
Cool the reaction mixture to room temperature and allow it to stand. White crystals of the product will form.[1][2]
-
Collect the crystals by filtration using a Hirsch or Büchner funnel.
-
Wash the collected solid with petroleum ether and then with diethyl ether.[2]
-
Dry the product under vacuum to yield 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione as a white crystalline solid.
Characterization:
-
¹H-NMR (DMSO-d6): δ 6.58 (s, 2H, –CH=CH–), 5.35 (s, 2H, –CHOCH–), 3.31 (s, 2H, O=CCH).[4]
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
While direct ROMP of the anhydride has been reported, detailed protocols often involve its ester derivative. The following is an adapted protocol for the ROMP of a derivative, which can be used as a starting point for the anhydride monomer.
Materials:
-
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivative (e.g., dimethyl ester)[1]
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous and deoxygenated solvent (e.g., THF or Dichloromethane)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the monomer (e.g., 2 g of the dimethyl ester derivative in 30 mL of THF).[6]
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.
-
Add the catalyst solution to the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 30 minutes to 5 hours).[6]
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 30 minutes.[1]
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
Protocol 3: Synthesis of Curcumin-Loaded Albumin-Polymer Nanoparticles
This protocol details the preparation of drug-loaded nanoparticles using a polymer derived from the target monomer.
Materials:
-
Maleimide-functionalized polymer (synthesized from 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione)[2]
-
Curcumin
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane
Procedure:
-
Dissolve the polymer (e.g., 4 mg) and curcumin (e.g., 2 mg) in DMSO (e.g., 3 mL).[2]
-
In a separate container, dissolve BSA (e.g., 33 mg) in PBS buffer (e.g., 7 mL).[2]
-
Under stirring, inject the polymer/curcumin solution into the BSA solution.[2]
-
Continue stirring the mixture for 48 hours to allow for nanoparticle formation and drug encapsulation.[2]
-
Purify the nanoparticle suspension by dialysis against water to remove free curcumin and DMSO.
-
The resulting curcumin-loaded BSA-polymer nanoparticles can be collected for further analysis.
Data Presentation
The following tables summarize key quantitative data from the literature.
Table 1: Monomer Synthesis and Properties
| Property | Value | Reference |
| IUPAC Name | 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | N/A |
| Synonyms | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | [1] |
| Molecular Formula | C₈H₆O₄ | [7] |
| Molecular Weight | 166.13 g/mol | [7] |
| Melting Point | 114-118°C | [1][3] |
Table 2: Polymerization Data for a Derivative (Dimethyl Ester)
| Monomer:Catalyst Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 16200:1 | - | 1,100,000 | - | [8] |
| 24000:1 | - | 4,500,000 | - | [8] |
Note: Data is for the ROMP of the dimethyl ester derivative of the corresponding diacid.
Table 3: Thermal Properties of a Polyurethane System with a Monomer Derivative
| Sample | % wt. Healing Agent | Tg (°C) | Reference |
| Reference | 0 | 65 | [4] |
| PC2 | 4 | 59 | [4] |
| PC3 | 9 | 57 | [4] |
Note: The healing agent is a derivative of 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
Visualizations
Diagram 1: Synthesis of the Monomer
References
- 1. sciforum.net [sciforum.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione | C8H6O4 | CID 9815309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE CAS#: 5426-09-5 [m.chemicalbook.com]
Application Notes and Protocols: Synthesis of N-Substituted Imides via Reaction of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of N-substituted imides derived from the reaction of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione with various primary amines. This starting material, the exo Diels-Alder adduct of furan and maleic anhydride, serves as a versatile scaffold for generating a diverse library of imide-containing compounds. Derivatives of this tricyclic system are of significant interest in medicinal chemistry and materials science due to their reported biological activities, including antitumor, antiviral, and analgesic properties.[1][2] The protocols outlined below cover reactions with aromatic, functionalized aromatic, and aliphatic amines, providing a foundational methodology for further derivatization and drug discovery efforts.
General Reaction Mechanism
The reaction proceeds via a two-step sequence. Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This results in the ring-opening of the anhydride to form a transient amic acid intermediate. In the second step, subsequent heating promotes an intramolecular cyclization via dehydration, yielding the final, stable N-substituted imide product.
Caption: General reaction pathway for the formation of N-substituted imides.
Summary of Reaction Data
The following table summarizes the reaction outcomes for the synthesis of various N-substituted imides from 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
| Amine Substrate | Product Name | Reaction Conditions | Yield (%) | M.P. (°C) | Reference |
| Aniline | N-Phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Methanol, Stir 5h at RT, Reflux 1h | Not Specified | --- | [3] |
| o-Aminobenzoic acid | N-(2-Carboxyphenyl)-exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Methanol, Stir 5h at RT, Reflux 1h | 82 | 158.3-158.9 | [4] |
| 1-Propanamine | N-Propyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | THF, RT | Not Specified | --- | [1] |
| 4-Amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)...dicarboximide | Methanol, Stir 1h at RT, Reflux 1h | 82 | --- | [1] |
Note: "RT" denotes room temperature. Yields and melting points are as reported in the cited literature and may vary based on experimental conditions and purity.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis and purification of representative N-substituted imides.
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standardized workflow, which can be adapted based on the specific amine and scale of the reaction.
Caption: A typical workflow for the synthesis and analysis of target imides.
Protocol 1: Synthesis of N-(2-Carboxyphenyl)-exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide[4]
Materials:
-
exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (0.332 g, 2.0 mmol)
-
o-Aminobenzoic acid (0.274 g, 2.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 25 mL round-bottom flask, add exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (0.332 g) and o-aminobenzoic acid (0.274 g).
-
Add methanol (5 mL) to the flask.
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature for 5 hours.
-
After 5 hours, attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol and allow it to dry.
-
The final product, N-(2-carboxyphenyl)-exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is obtained as a solid.
-
(Optional) For single crystal growth, dissolve ~20 mg of the crude product in 10 mL of methanol, filter to remove any insoluble impurities, and allow the filtrate to evaporate slowly at room temperature over several days.
Protocol 2: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide[1]
Materials:
-
exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (0.332 g, 2.0 mmol)
-
4-Amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (0.406 g, 2.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Combine exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (0.332 g) and 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one (0.406 g) in a 25 mL round-bottom flask.
-
Add methanol (5 mL) and a magnetic stir bar.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
After reflux, cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the resulting solid product using a Büchner funnel.
-
Dry the collected precipitate to yield the final imide product.
Safety and Handling
Standard laboratory safety precautions should be observed when performing these protocols. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used for specific handling and disposal information.
References
Application Notes and Protocols: Derivatization of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the scaffold 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its analogs for biological screening, with a focus on neuroprotective and antiviral applications. Detailed protocols for key experiments are provided to facilitate the replication and adaptation of these methods in a research setting.
Introduction
The caged scaffold of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a product of the Diels-Alder reaction between furan and maleic anhydride, presents a versatile starting point for the synthesis of novel bioactive compounds. Its rigid, three-dimensional structure is a desirable feature in drug design, offering the potential for high-affinity and selective interactions with biological targets. Derivatization of this core structure, primarily through aminolysis of the anhydride ring, allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent therapeutic agents.
Recent research has highlighted the potential of derivatives of the closely related 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold as neuroprotective agents, exhibiting calcium-modulating effects.[1][2][3] Additionally, other derivatives of similar tricyclic structures have been investigated for their antiviral properties.[4] This document outlines the synthetic strategies and biological screening protocols for such derivatives.
Derivatization Strategy: Synthesis of Imide Derivatives
The primary method for derivatizing the 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold is through aminolysis of the anhydride moiety to form a series of imide derivatives.[1][2] This reaction is typically carried out by refluxing the parent dione with a primary amine in a suitable solvent, such as toluene.[1][2]
dot
Caption: Synthetic workflow for the derivatization of the core scaffold.
Biological Screening
Derivatives of the 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold have shown promise in several therapeutic areas. The primary screening assays focus on their neuroprotective and antiviral activities.
Neuroprotective Activity Screening
Neurodegenerative diseases are often associated with excitotoxicity, which is mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium overload in neuronal cells.[2][3] Compounds that can modulate calcium influx through NMDA receptors and voltage-gated calcium channels (VGCCs) are therefore of significant interest.
Signaling Pathway of Excitotoxicity dot
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.
Experimental Workflow for Neuroprotection Assays dot
Caption: Experimental workflow for neuroprotective screening.
Quantitative Data Summary
The following table summarizes the neuroprotective effects of a series of 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives against MPP⁺-induced neurotoxicity in SH-SY5Y cells.[3]
| Compound | R-Group | % Enhancement in Cell Viability (at 10 µM) | Cytotoxicity (CC₅₀ in µM) |
| 3 | Benzyl | 35.2 ± 5.1 | > 100 |
| 5 | 2-Phenylethyl | 41.8 ± 6.2 | > 100 |
| 6 | 3-Phenylpropyl | 53.6 ± 9.3 | > 100 |
| 7 | 2-Chlorobenzyl | 29.5 ± 4.7 | > 100 |
| 8 | 4-Chlorobenzyl | 33.1 ± 3.9 | > 100 |
| 9 | 2-Aminoethyl | 48.7 ± 7.5 | > 50 |
| 11 | 2-(Dimethylamino)ethyl | 23.1 ± 3.5 | > 50 |
| 12 | 3-(Dimethylamino)propyl | 38.9 ± 5.8 | > 50 |
| 13 | 2-Picolyl | 45.3 ± 6.9 | > 100 |
Data is presented as mean ± SEM.[3]
Antiviral Activity Screening
Derivatives of related azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffolds have been evaluated for their in vitro antiviral activity against a panel of viruses.[4] A standard method for determining antiviral efficacy is the plaque reduction assay.
Quantitative Data Summary
The following table presents the antiviral activity of selected 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives against Coxsackievirus B2 (CVB-2).[4]
| Compound | R-Group | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2c | 4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl | 8.5 | > 100 | > 11.8 |
| 2g | 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl | 12 | > 100 | > 8.3 |
| 3d | 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl | 15 | > 100 | > 6.7 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Imide Derivatives
This protocol describes the general procedure for the synthesis of N-substituted imide derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione via aminolysis.[1][2]
Materials:
-
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
-
Appropriate primary amine (e.g., benzylamine)
-
Toluene
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (1 equivalent) in toluene, add the primary amine (1-1.2 equivalents).
-
If the amine salt is used, add triethylamine (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by NMR, IR, and MS.
Protocol 2: MTT Assay for Cytotoxicity and Neuroprotection
This protocol is adapted for assessing the cytotoxicity of the synthesized compounds and their neuroprotective effects against a toxin such as 1-methyl-4-phenylpyridinium (MPP⁺).[3][5][6]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MPP⁺ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure for Cytotoxicity Assay:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 10, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ values.
Procedure for Neuroprotection Assay:
-
Seed SH-SY5Y cells as described above.
-
Pre-treat the cells with the synthesized compounds at a non-toxic concentration (e.g., 10 µM) for 1 hour.
-
Induce neurotoxicity by adding MPP⁺ (e.g., at its EC₅₀ concentration) to the wells (except for the control wells) and incubate for 24 hours.
-
Perform the MTT assay as described in steps 3-5 of the cytotoxicity protocol.
-
Calculate the percentage enhancement in cell viability for the compound-treated groups compared to the MPP⁺-only treated group.
Protocol 3: Calcium Influx Assay
This protocol provides a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.[7][8]
Materials:
-
SH-SY5Y cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NMDA and glycine (for NMDA receptor activation)
-
High potassium solution (for VGCC activation)
-
Synthesized compounds
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Seed SH-SY5Y cells in a 96-well black-walled plate and grow to confluence.
-
Prepare the dye loading solution by diluting the calcium indicator dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) in HBSS, adding Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the synthesized compounds or vehicle control to the wells and incubate for a specified period.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
To measure NMDA receptor-mediated calcium influx, inject a solution of NMDA and glycine into the wells and monitor the change in fluorescence over time.
-
To measure VGCC-mediated calcium influx, inject a high potassium solution to depolarize the cells and monitor the fluorescence change.
-
Analyze the kinetic data to determine the effect of the compounds on calcium influx (e.g., by measuring the peak fluorescence intensity or the area under the curve).
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This protocol outlines a standard procedure for evaluating the antiviral activity of compounds using a plaque reduction assay.[1][9][10]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer (e.g., CVB-2)
-
Cell culture medium
-
Synthesized compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the compounds.
-
After a 1-hour adsorption period, remove the virus-compound inoculum and wash the cells.
-
Add the overlay medium containing the respective compound concentrations to each well.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. bu.edu [bu.edu]
- 8. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for the Quantification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a Diels-Alder adduct of furan and maleic anhydride, is a key building block in the synthesis of various complex molecules, including potential neuroprotective agents and other pharmacologically active compounds.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed analytical methods for the quantification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods described herein. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 250 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in solution.
1. Materials and Reagents
-
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, analytical grade
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
Run Time: 10 minutes
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve the sample containing 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, particularly for complex matrices. Due to the polar nature of the anhydride, derivatization is recommended to improve chromatographic performance.
1. Materials and Reagents
-
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione reference standard (purity ≥98%)
-
Methanol, anhydrous
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH) or other suitable derivatization agent.[2]
-
Ethyl acetate, GC grade
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct retention time.
2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte and the internal standard.
4. Derivatization Protocol
-
To 100 µL of a standard or sample solution in ethyl acetate, add 50 µL of the internal standard solution.
-
Add 200 µL of boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Vortex and centrifuge.
-
Transfer the upper organic layer to a new vial for GC-MS analysis.
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards in ethyl acetate ranging from 0.5 µg/mL to 250 µg/mL.
-
Sample Preparation: Dissolve the sample in ethyl acetate to an expected concentration within the calibration range.
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis.
-
Quantify the amount of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in the samples using the calibration curve.
Visualizations
Caption: Workflow for the quantification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione by HPLC-UV.
Caption: Workflow for the quantification of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione by GC-MS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione via the Diels-Alder reaction of furan and maleic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that can lead to low yields or product impurities.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Retro-Diels-Alder Reaction | Optimize reaction temperature and time. Lower temperatures for longer durations can favor product formation. | The Diels-Alder reaction of furan and maleic anhydride is reversible.[1] At elevated temperatures, the equilibrium can shift back towards the starting materials, reducing the yield of the desired adduct.[2] |
| Incomplete Reaction | Increase reaction time or consider a more effective solvent. Monitor reaction progress using techniques like TLC or NMR. | The reaction may require a significant amount of time to reach completion, especially at lower temperatures. Solvent choice can influence reaction rates. |
| Furan Polymerization | Ensure the absence of acidic impurities. Use freshly distilled furan if necessary. | Furan is susceptible to polymerization in the presence of acids, which can consume the starting material and reduce the yield. |
| Poor Solubility of Reactants | Select a solvent in which both furan and maleic anhydride are soluble. Gentle heating can sometimes aid dissolution, but must be balanced against the risk of the retro-Diels-Alder reaction. | If the reactants are not in the same phase, the reaction rate will be significantly hindered. |
Problem 2: Product is the undesired endo-isomer instead of the exo-isomer
| Possible Cause | Troubleshooting Step | Explanation |
| Kinetic Control | Increase reaction time and/or temperature. | The endo adduct is the kinetically favored product, meaning it forms faster.[1] However, the exo adduct is the thermodynamically more stable product.[1] Allowing the reaction to proceed for a longer duration, or gently heating, can facilitate the conversion of the endo product to the more stable exo isomer via a retro-Diels-Alder/Diels-Alder equilibrium.[1] |
Problem 3: Presence of Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of Maleic Anhydride | Use anhydrous solvents and protect the reaction from atmospheric moisture. | Maleic anhydride can react with water to form maleic acid, which will not participate in the Diels-Alder reaction. |
| Furan Decomposition | Avoid prolonged exposure to light and air. | Furan can be sensitive to oxidation and photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis?
The optimal temperature is a balance between reaction rate and the reversibility of the reaction. For maximizing the yield of the thermodynamically stable exo-isomer, conducting the reaction at room temperature for an extended period (e.g., 24-48 hours) is often effective.[3] Shorter reaction times at moderately elevated temperatures (e.g., 40-60°C) can also be used, but higher temperatures can promote the retro-Diels-Alder reaction and decrease the overall yield.[4]
Q2: Which solvent should I use for the reaction?
Several solvents can be employed, and the choice can impact reaction time and yield. Diethyl ether, toluene, and dioxane are commonly used.[5][6] Solvent-free conditions have also been reported to give excellent yields.[5] Supercritical carbon dioxide has been shown to accelerate the reaction.[7] The choice of solvent may also depend on the scale of the reaction and the desired purification method.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. Proton NMR spectroscopy (¹H NMR) is also a powerful tool to monitor the formation of the product and to distinguish between the endo and exo isomers based on their characteristic chemical shifts.[6]
Q4: How do I purify the final product?
The product, 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione, is a crystalline solid and can often be purified by recrystallization from a suitable solvent system, such as acetone/hexane or ethyl acetate.[8] Filtration and washing of the crystalline product can also be effective, especially if the product precipitates from the reaction mixture.
Q5: What are the expected ¹H NMR chemical shifts for the product?
The ¹H NMR spectrum of the exo-adduct in CDCl₃ typically shows characteristic peaks. While exact shifts can vary slightly, representative values are around 6.5 ppm for the vinylic protons, 5.3 ppm for the bridgehead protons adjacent to the oxygen, and 3.1 ppm for the protons on the anhydride ring. The absence of coupling between the bridgehead protons and those alpha to the carbonyls is indicative of the exo stereochemistry.
Data Presentation
Table 1: Reported Yields of 4,10-Dioxatricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione under Various Conditions
| Solvent | Temperature | Time | Yield (%) | Isomer | Reference |
| None (Solvent-free) | Room Temperature | 4 h | 96 | exo | [5] |
| Acetone | Room Temperature | 24-48 h | 84-90 | Not specified | [3] |
| Toluene | 80°C | 6 h | 87 | Not specified | |
| Diethyl Ether | Not specified | Not specified | 35 | exo | [5] |
| Acetonitrile | Not specified | Not specified | Lower than ether | exo | [5] |
| Supercritical CO₂ | 35°C | Not specified | Rate enhancement | Not specified | [7] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis at Room Temperature
This protocol is based on a high-yield, environmentally friendly method.[5]
-
Reactant Preparation: In a round-bottom flask, add maleic anhydride (1.0 eq).
-
Reaction Initiation: To the maleic anhydride, add furan (1.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 4 hours.
-
Work-up and Purification: The resulting solid product can be purified by recrystallization from an appropriate solvent if necessary.
Protocol 2: Synthesis in Dioxane
This protocol uses a common organic solvent.
-
Reactant Preparation: Dissolve maleic anhydride (1.0 eq) in anhydrous dioxane in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Add furan (1.2 eq) to the solution via a syringe.
-
Reaction Conditions: Stir the solution at room temperature for 30 minutes. Then, allow the sealed flask to stand overnight.
-
Work-up and Purification: The product often crystallizes out of the solution. The crystals can be collected by filtration and washed with a non-polar solvent like petroleum ether.
Visualizations
Caption: Diels-Alder reaction mechanism.
Caption: Kinetic vs. Thermodynamic pathways.
Caption: Workflow for yield optimization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
"common side products in the synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: My characterization data (e.g., NMR spectroscopy) suggests the presence of more than one isomer. What is the likely impurity and how can I avoid it?
Answer:
The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione via the Diels-Alder reaction of furan and maleic anhydride can yield two diastereomers: the endo and exo isomers.
-
endo Isomer: This is the kinetically favored product, meaning it forms faster at lower reaction temperatures.
-
exo Isomer: This is the thermodynamically more stable product, and its formation is favored at higher temperatures or longer reaction times.[1][2]
The presence of the exo isomer is the most common impurity. The isomerization from the endo to the exo adduct can be preceded by a retro-Diels-Alder reaction.[3]
Troubleshooting Steps:
-
Reaction Temperature Control: To maximize the yield of the desired endo isomer, it is crucial to maintain a low reaction temperature. Running the reaction at or below room temperature is recommended.[4]
-
Reaction Time: Shorter reaction times generally favor the kinetic endo product. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and a higher proportion of the more stable exo isomer.
-
Purification: If the exo isomer has formed, it can be challenging to separate from the endo isomer due to their similar physical properties. Recrystallization can be attempted, and in some cases, the endo isomer can be selectively recrystallized.[4]
Issue 2: Low Yield and Presence of Polymeric Material
Question: My reaction has a low yield, and I observe a significant amount of insoluble, sticky, or high-molecular-weight material. What is the cause and how can I prevent it?
Answer:
The formation of polymeric side products is a known issue in the Diels-Alder reaction between furan and maleic anhydride. This can occur through two primary pathways:
-
Retro-Diels-Alder Reaction and Furan Polymerization: At elevated temperatures, the Diels-Alder adduct can undergo a retro-reaction, reverting to furan and maleic anhydride. The liberated furan can then polymerize, especially in the presence of acidic impurities.
-
Homopolymerization of the Adduct: The Diels-Alder adduct itself can undergo polymerization.
Troubleshooting Steps:
-
Temperature Management: As with avoiding the exo isomer, maintaining a low reaction temperature is critical to minimize the retro-Diels-Alder reaction.
-
Purity of Reagents: Ensure that the furan and maleic anhydride are free from acidic impurities that can catalyze furan polymerization.
-
Solvent Choice: The choice of solvent can influence the reaction. While the reaction can be run neat, using a suitable solvent can help to control the reaction temperature and concentration.
-
Work-up Procedure: Prompt work-up and purification after the reaction is complete can help to prevent the formation of polymers during storage.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the endo and exo isomers of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between the endo and exo isomers. The chemical shifts of the protons on the bicyclic ring system are different for each isomer. For detailed spectral analysis and comparison, it is recommended to consult specialized literature on the NMR characterization of these adducts.
Q2: What is the retro-Diels-Alder reaction and when does it occur?
A2: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclic adduct breaks down into the original diene (furan) and dienophile (maleic anhydride).[3] This reaction is favored at higher temperatures, as it is entropically driven. For the furan-maleic anhydride adduct, the retro-Diels-Alder reaction becomes more significant at elevated temperatures, leading to a decrease in product yield and the potential for side reactions like furan polymerization.
Experimental Protocols
Synthesis of endo-4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
This protocol is designed to favor the formation of the kinetically controlled endo isomer.
Materials:
-
Maleic anhydride
-
Furan
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of furan to the cooled solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Allow the reaction to proceed at room temperature for an additional 24 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Formation
| Parameter | Condition | Predominant Product | Potential Side Products |
| Temperature | Low (0-25 °C) | endo-isomer (Kinetic Product) | Minor amounts of exo-isomer |
| High (>50 °C) | exo-isomer (Thermodynamic Product) | Increased retro-Diels-Alder, Furan polymers | |
| Reaction Time | Short (1-2 hours) | Higher ratio of endo-isomer | Incomplete reaction |
| Long (>24 hours) | Increased proportion of exo-isomer | Potential for polymerization |
Visualizations
Caption: Troubleshooting workflow for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
Caption: Pathways leading to the formation of common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. wyzant.com [wyzant.com]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diels-Alder Reaction of Furan and Maleic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of furan and maleic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction between furan and maleic anhydride, offering potential causes and solutions in a question-and-answer format.
Question: Why am I getting a low yield or no product at all?
Answer:
Low or no yield in this reaction can stem from several factors, primarily related to the reversible nature of the reaction and the purity of the reagents.
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction of furan is highly reversible, and the adduct can readily revert to the starting materials, especially at elevated temperatures.[1] Furan's aromaticity is disrupted in the reaction, contributing to this reversibility.[1]
-
Solution: Conduct the reaction at or below room temperature to minimize the retro-Diels-Alder reaction.[2] Extended reaction times at lower temperatures are often more effective than shorter times at higher temperatures.
-
-
Reagent Purity: The presence of impurities, particularly water, can affect the reaction. Maleic anhydride can hydrolyze to maleic acid, which is less reactive.
-
Solution: Use freshly opened or purified reagents. Ensure all glassware is thoroughly dried before use.
-
-
Reaction Time: This reaction can be slow, sometimes requiring several days for the product to crystallize.[2]
-
Solvent Choice: The solubility of maleic anhydride can be a limiting factor in some solvents.[2]
Question: My product is impure. What are the likely contaminants and how can I purify it?
Answer:
Common impurities include unreacted starting materials and the undesired stereoisomer.
-
Starting Materials: Due to the reversible nature of the reaction, it's common to have unreacted furan and maleic anhydride in the crude product.[2]
-
Purification: The desired product can often be isolated by filtration if it crystallizes from the reaction mixture.[2] Washing the crystals with a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether) can be effective. Recrystallization is another common purification method.
-
-
Stereoisomers: Both endo and exo adducts can be formed. The exo product is thermodynamically more stable and is typically the major product isolated, especially after longer reaction times or at higher temperatures.[1][4][5] The endo product forms faster but can revert to the starting materials more readily.[1][4][5]
-
Purification: Careful recrystallization can sometimes separate the isomers. However, controlling the reaction conditions to favor the desired isomer is a more effective strategy.
-
Question: I am observing the formation of the endo product, but I want the exo product. How can I control the stereoselectivity?
Answer:
The stereoselectivity of the furan and maleic anhydride Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control: The endo adduct is the kinetically favored product, meaning it forms faster, especially at lower temperatures.[1][4][5] However, the exo adduct is the thermodynamically more stable product.[1][4][5]
-
Achieving the exo Product: To obtain the exo product, the reaction needs to be under thermodynamic control. This is achieved by:
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period (e.g., 48 hours) allows the initially formed endo product to revert to the starting materials and then reform as the more stable exo product.[1]
-
Elevated Temperatures (with caution): While higher temperatures favor the retro-Diels-Alder reaction, they also facilitate reaching thermodynamic equilibrium, which favors the exo product.[1] However, very high temperatures can lead to low overall yield. A moderate temperature, such as 40°C, has been shown to exclusively yield the exo product after 48 hours in acetonitrile.[1]
-
-
Solvent Effects: The solvent can influence the stereoselectivity. For instance, in acetonitrile, the exo-isomer formation is favored.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time and temperature for the Diels-Alder reaction of furan and maleic anhydride?
A1: The reaction is often performed at room temperature for 24 to 48 hours.[1][3] Some procedures suggest reaction times of up to a week for complete crystallization of the product.[2] Heating can accelerate the reaction, but it also promotes the retro-Diels-Alder reaction, so temperatures are generally kept moderate (e.g., 40-50°C).[1][3]
Q2: Which stereoisomer, endo or exo, is predominantly formed?
A2: While the endo adduct is the kinetic product and forms faster, the exo adduct is the thermodynamically more stable product and is typically the major isomer isolated, especially under equilibrium conditions (longer reaction times or moderate heating).[1][4][5] The rate of formation of the endo product can be about 500 times faster than the exo product.[1][4]
Q3: Why is the retro-Diels-Alder reaction so prevalent with furan?
A3: Furan is an aromatic compound. In the Diels-Alder reaction, the aromaticity of the furan ring is disrupted, leading to a less stable product compared to analogous reactions with non-aromatic dienes.[1] This loss of aromatic stabilization energy makes the reverse reaction, the retro-Diels-Alder, more favorable, especially at higher temperatures.[1]
Q4: What are suitable solvents for this reaction?
A4: Tetrahydrofuran (THF) is a commonly used solvent because the product has limited solubility and crystallizes out, which helps to drive the reaction forward.[2] Other solvents that have been used include diethyl ether, methyl tert-butyl ether, dichloromethane, acetonitrile, acetone, and even water.[2] The choice of solvent can also influence the stereoselectivity of the reaction.[6][7]
Q5: Can I use substituted furans in this reaction?
A5: Yes, substituted furans can be used. The nature and position of the substituent can significantly impact the reactivity and selectivity of the reaction.[8] Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it.[8][9] For example, furans with boryl substituents at the C-3 position have shown excellent yields and exclusive exo selectivity.[10]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Solvent | Acetonitrile | Diethyl Ether | Tetrahydrofuran | [1][2][6] |
| Temperature | 40 °C | Room Temperature | 50 °C | [1][2][3] |
| Reaction Time | 48 hours | 1-7 days | 30 minutes (heating) + 48 hours (cooling) | [1][2][3] |
| Predominant Product | exo | exo (after long reaction time) | exo | [1][2][3] |
| Reported Yield | Exclusive exo product | Purified yield: 16.36% (student lab) | Not specified | [1][11] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Maleic anhydride
-
Furan
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation: Ensure all glassware is clean and thoroughly dried.
-
Dissolving Maleic Anhydride: In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in a minimal amount of anhydrous THF at room temperature.
-
Addition of Furan: While stirring, add an equimolar amount of furan to the solution.
-
Reaction:
-
For the thermodynamically controlled (exo) product: Stir the reaction mixture at room temperature for 48 hours or until a significant amount of precipitate has formed. Alternatively, gently heat the mixture to 40-50°C for a shorter period (e.g., 30 minutes to a few hours), then allow it to cool to room temperature and stir for an extended period.[3]
-
For the kinetically controlled (endo) product: Cool the maleic anhydride solution in an ice bath before adding the furan. Maintain the low temperature and monitor the reaction for the formation of the initial product. Note that isolating the pure endo product is challenging due to its rapid reversion.[12]
-
-
Isolation of Product:
-
Once the reaction is complete and crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold THF or diethyl ether to remove unreacted starting materials.
-
-
Drying and Characterization:
-
Dry the product in a desiccator or under vacuum.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR). The melting point of the exo adduct is reported to be around 116-117°C.[3]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Diels-Alder reaction of furan and maleic anhydride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 3. docsity.com [docsity.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. [PDF] On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 9. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
"preventing the retro-Diels-Alder reaction of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"
Technical Support Center: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, the Diels-Alder adduct of furan and maleic anhydride. The primary focus is on preventing its reversion to starting materials via the retro-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Diels-Alder (rDA) reaction and why is it a significant issue for this specific compound?
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction; it is a thermal cycloreversion that breaks the adduct back down into its original diene and dienophile.[1][2] For the adduct of furan and maleic anhydride, this reaction is particularly problematic because the aromatic nature of furan provides significant stability to the starting materials.[3] This lowers the energy barrier for the reverse reaction, allowing it to occur at relatively mild temperatures, sometimes even near ambient conditions.[3]
Q2: What is the difference between the endo and exo adducts, and how does this relate to the rDA reaction?
The Diels-Alder reaction between furan and maleic anhydride can form two diastereomeric products: endo and exo.
-
Kinetic Product (endo): The endo adduct is formed faster, especially at lower temperatures, because it is favored by secondary orbital interactions in the transition state.[4][5]
-
Thermodynamic Product (exo): The exo adduct is more stable due to reduced steric hindrance.[6][7]
The rDA reaction is crucial for the relationship between these two isomers. The less stable endo adduct can undergo a retro-Diels-Alder reaction to revert to furan and maleic anhydride, which can then react again to form the more stable exo product.[8] This isomerization is why furan Diels-Alder reactions are often under thermodynamic control, ultimately favoring the exo isomer with sufficient time or heat.[3][4]
Q3: What experimental factors promote the unwanted rDA reaction?
The primary factor promoting the rDA reaction is temperature .[1][9] Since the reaction is reversible, higher temperatures favor the reverse pathway. The cycloreversion temperature for the endo adduct is lower than that for the more stable exo adduct.[10][11] Additionally, the reaction can proceed at lower temperatures in a solution compared to neat (solvent-free) conditions.[11] The presence of nucleophiles, such as thiols, has also been shown to induce faster rDA kinetics.[10]
Q4: My product yield is decreasing over time, especially when I heat the reaction mixture. What is happening?
If you observe product formation followed by its disappearance, it is highly likely that the retro-Diels-Alder reaction is occurring.[9] Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the reverse reaction, shifting the equilibrium back towards the furan and maleic anhydride starting materials.[1][3]
Q5: How can I minimize the rDA reaction during my experiment?
To minimize the rDA reaction, the key is to maintain thermal control.
-
Use Low Temperatures: Conduct the reaction at the lowest temperature that provides a reasonable conversion rate.[9] This may involve running the reaction at room temperature or even below 0°C.[9]
-
Avoid Excessive Heat During Workup: During product isolation and purification (e.g., solvent evaporation, chromatography), avoid high temperatures which can decompose the product.
-
Consider Solvent-Free Conditions: Excellent yields of the exo adduct have been obtained at room temperature under solvent-free conditions, which can sometimes simplify purification and avoid solvent effects on the equilibrium.[12]
-
Induce Precipitation: If the product precipitates from the reaction solvent, it is removed from the equilibrium, which drives the reaction forward and prevents the reverse reaction.[13]
Q6: What are the best practices for storing 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione?
Due to its thermal lability, the adduct should be stored at low temperatures to prevent decomposition. Storing the compound in a freezer (-20°C) or refrigerator is recommended to slow down or prevent the retro-Diels-Alder reaction over time.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Adduct | The reaction temperature is too high, favoring the rDA reaction and preventing product accumulation. | Decrease the reaction temperature significantly. Monitor the reaction at room temperature or below. For some systems, running the reaction at 40°C can be effective.[4] |
| Product Disappears During Workup | The adduct is decomposing due to heat applied during solvent removal or purification (e.g., distillation, high-temperature recrystallization). | Use rotary evaporation without excessive heating or other low-temperature concentration methods. If performing chromatography, do not let the column heat up. Consider recrystallization from a low-boiling solvent. |
| Inconsistent Isomer (endo/exo) Ratio | The reaction is equilibrating. The ratio of endo to exo is highly dependent on reaction time and temperature.[3][8] | To favor the kinetic endo product , use lower temperatures and shorter reaction times. To favor the thermodynamic exo product , use moderate temperatures and longer reaction times to allow the endo adduct to revert and re-form as the more stable exo isomer.[4][6] |
| Side Product Formation (e.g., polymers) | Furan, regenerated from the rDA reaction, can readily polymerize, especially in the presence of acid.[12] | Maintain a low temperature to prevent the rDA reaction. Ensure the reaction conditions are not acidic, which could catalyze furan polymerization. |
Data Presentation: Temperature and Reaction Control
The outcome of the Diels-Alder reaction between furan and maleic anhydride is dictated by a delicate balance between kinetics and thermodynamics. The following table summarizes the expected outcomes under different conditions.
| Condition | Control Type | Favored Product | Rationale |
| Low Temperature (e.g., < 40°C), Short Time | Kinetic | endo-adduct | The endo transition state has a lower activation energy and forms faster. The reverse reaction is slow.[4][7] |
| Higher Temperature or Long Reaction Time | Thermodynamic | exo-adduct | The system has enough energy to reach equilibrium. The less stable endo adduct reverts via rDA, and the more stable exo adduct accumulates.[3][6] |
| Very High Temperature (e.g., > 110°C) | Thermodynamic | Furan + Maleic Anhydride | The rDA reaction is highly favored, and the equilibrium shifts back to the starting materials.[11] |
Experimental Protocols
Protocol 1: General Synthesis of the Thermodynamically Favored exo-Adduct
This protocol is adapted from a solvent-free procedure that favors the more stable exo isomer.[12]
-
Reactant Setup: In a round-bottom flask, combine maleic anhydride (1.0 equivalent) and furan (1.0-1.2 equivalents). Using a slight excess of one reactant can help drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature (approx. 25°C). The reaction is often run for 4 to 48 hours.[4][12]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or 1H NMR. The disappearance of starting materials and the appearance of a new set of peaks corresponding to the adduct indicates progress. For the exo adduct, characteristic 1H NMR peaks are observed around 6.53 (s, 2H), 5.35 (s, 2H), and 3.33 (s, 2H) ppm.[12]
-
Isolation: Once the reaction is complete, the solid product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material.[12]
-
Storage: Dry the final product under vacuum without heating and store it at -20°C.[15]
Protocol 2: General Guidelines for Downstream Reactions to Avoid rDA
When using the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione adduct in subsequent chemical transformations:
-
Maintain Low Temperatures: Keep all reaction and purification steps at the lowest feasible temperature to preserve the tricyclic core.
-
Neutral pH: Avoid strongly acidic or basic conditions if possible, as these can sometimes facilitate the rDA reaction or side reactions.[1]
-
Inert Atmosphere: While not directly preventing the rDA, using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with oxygen or moisture, especially if the subsequent steps involve sensitive reagents.
Visualizations
Caption: Reaction scheme showing the formation of the kinetic (endo) and thermodynamic (exo) products, where the retro-Diels-Alder (rDA) reaction facilitates isomerization.
Caption: A step-by-step workflow for diagnosing and resolving issues of low or decreasing product yield due to the retro-Diels-Alder reaction.
References
- 1. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. testbook.com [testbook.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Reaction Conditions for the exo-Isomer of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the exo-isomer of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione via the Diels-Alder reaction of furan and maleic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why is the exo-isomer the desired product in the Diels-Alder reaction between furan and maleic anhydride, even though the endo-isomer is kinetically favored?
A1: The preference for the exo-isomer stems from its greater thermodynamic stability compared to the endo-isomer.[1][2][3] While the endo product forms faster due to favorable secondary orbital interactions in the transition state, the Diels-Alder reaction involving furan is reversible.[4][5] This reversibility allows the initially formed endo-adduct to revert to the starting materials (furan and maleic anhydride), which can then react again to form the more stable exo-product. Over time, under appropriate reaction conditions, the equilibrium shifts to favor the thermodynamically more stable exo-isomer.[1][2] The relative stability of the exo-adduct is estimated to be about 1.9 kcal/mol greater than the endo-adduct.[1][2]
Q2: What are the key reaction parameters to control for selectively obtaining the exo-isomer?
A2: The key parameters to control are temperature and reaction time. Higher temperatures provide the necessary energy to overcome the activation barrier for the retro-Diels-Alder reaction of the endo-adduct, thus promoting the formation of the thermodynamically favored exo-isomer.[3][5] Longer reaction times are also crucial to allow the reaction to reach thermodynamic equilibrium, where the exo-isomer is the major product.[5] The choice of solvent can also influence the reaction, with some studies exploring solvent-free conditions.[6][7]
Q3: Is it possible to isolate the endo-isomer?
A3: Isolation of the endo-isomer is challenging due to its kinetic instability and tendency to undergo a retro-Diels-Alder reaction.[6][8] However, recent studies have reported the successful isolation and characterization of the endo-adduct, particularly through solvent-free synthesis methods which can stabilize the product in the solid state.[6]
Q4: How do substituents on the furan ring affect the reaction outcome?
A4: Substituents on the furan ring can significantly impact the reactivity and stereoselectivity of the Diels-Alder reaction. For instance, studies have shown that boron-substituted furans, particularly with a trifluoroborate group at the C-3 position, can lead to the exclusive formation of the exo-cycloadduct with excellent yields, even at room temperature.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired exo-isomer | 1. Insufficient reaction time or temperature: The reaction may not have reached thermodynamic equilibrium. 2. Suboptimal solvent: The chosen solvent may not be ideal for the reaction. 3. Decomposition of reactants or products: Prolonged exposure to very high temperatures can lead to degradation. | 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) at a moderately elevated temperature (e.g., 40°C) to favor the exo-product.[5] 2. Optimize solvent conditions: Consider running the reaction in a different solvent or under solvent-free conditions, which have been shown to be effective.[7] 3. Monitor the reaction: Use techniques like NMR spectroscopy to monitor the progress of the reaction and avoid unnecessary heating after the reaction has reached completion. |
| High proportion of the endo-isomer in the final product | 1. Kinetic control conditions: The reaction was stopped too early or conducted at too low a temperature, favoring the kinetically controlled endo-product. 2. Rapid precipitation: The endo-product may have precipitated out of the solution before it could revert to the starting materials. | 1. Increase reaction temperature and time: This will allow the reaction to become reversible and favor the formation of the more stable exo-isomer.[3][5] 2. Choose a solvent that keeps the endo-adduct in solution: This will facilitate the retro-Diels-Alder reaction and subsequent formation of the exo-product. |
| Formation of side products or tar-like residues | 1. Excessive heat: Very high temperatures can lead to polymerization or decomposition of furan and maleic anhydride. 2. Presence of impurities: Impurities in the starting materials can catalyze side reactions. | 1. Carefully control the reaction temperature: Avoid excessively high temperatures. A moderate temperature increase is usually sufficient to favor the exo-isomer. 2. Use purified starting materials: Ensure the furan and maleic anhydride are of high purity. |
Experimental Protocols
General Protocol for the Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
This protocol is a generalized procedure based on literature findings.[5][7] Researchers should optimize the specific conditions for their experimental setup.
Materials:
-
Furan (freshly distilled)
-
Maleic anhydride
-
Solvent (e.g., acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in the chosen solvent (if any).
-
Add an equimolar amount of freshly distilled furan to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for an extended period (e.g., 24-48 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., ¹H NMR) to observe the disappearance of the starting materials and the formation of the exo-adduct.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether).
¹H NMR Data for exo-4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione:
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.63 (2H, s, -CH=CH-), 5.35 (2H, s, –CH–O–), 3.33 (2H, s, –CH–) ppm.[7]
Visualizations
Caption: Experimental workflow for the synthesis of the exo-isomer.
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. wyzant.com [wyzant.com]
- 4. chemconnections.org [chemconnections.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 7. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
"removal of unreacted maleic anhydride from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted maleic anhydride from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione?
A1: The most common impurity is unreacted maleic anhydride. Depending on the reaction conditions and work-up, maleic acid, formed from the hydrolysis of maleic anhydride, can also be present.[1]
Q2: Why is it crucial to remove unreacted maleic anhydride?
A2: Residual maleic anhydride can interfere with subsequent reactions and affect the physical and chemical properties of the final product. Maleic anhydride is also a known irritant and sensitizer, making its removal important for safety.[2]
Q3: What are the primary methods for removing unreacted maleic anhydride?
A3: The primary methods for purification include:
-
Solvent Washing: Utilizing a solvent in which maleic anhydride is soluble, but the desired product has limited solubility.
-
Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.
-
Selective Hydrolysis: Converting the unreacted maleic anhydride to the more water-soluble maleic acid, which can then be removed by aqueous extraction.
Q4: How can I qualitatively or quantitatively assess the purity of my product?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of both the product and residual maleic anhydride.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the amount of residual maleic anhydride.[3]
-
Gas Chromatography (GC): Can be used for the analysis of maleic anhydride, often after derivatization.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Product is oily or does not solidify | High concentration of unreacted maleic anhydride. | 1. Wash the crude product with a cold, non-polar solvent like petroleum ether or diethyl ether to remove a significant portion of the maleic anhydride. 2. Attempt recrystallization from a suitable solvent system. |
| Low yield after purification | The chosen purification solvent has significant solubility for the desired product. | 1. Review the solvent selection. If using a washing procedure, ensure the solvent has low solubility for the product at the washing temperature. 2. For recrystallization, avoid using an excessive amount of solvent. 3. If washing with an aqueous solution to remove maleic acid, be mindful of the potential for hydrolysis of the desired product. Minimize contact time and use cold water. |
| Product still contains maleic anhydride after washing | The washing procedure was not efficient enough. | 1. Increase the number of washes. 2. Ensure thorough mixing (trituration) of the solid with the wash solvent. 3. Use a larger volume of wash solvent. 4. Consider a different wash solvent with higher solubility for maleic anhydride. |
| Crystals do not form during recrystallization | 1. The solution is not supersaturated. 2. The solution is cooling too quickly. 3. Presence of impurities inhibiting crystallization. | 1. If too much solvent was added, carefully evaporate some of it to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try scratching the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure product. |
| Product appears wet or has a low melting point | Residual solvent is trapped in the crystals. | 1. Ensure the product is thoroughly dried under vacuum. 2. Wash the filtered crystals with a small amount of a cold, volatile solvent in which the product is insoluble to displace the higher-boiling recrystallization solvent. |
Experimental Protocols
Data Presentation: Solubility of Maleic Anhydride
| Solvent | Solubility ( g/100 g solvent at 25°C) |
| Acetone | 227 |
| Ethyl Acetate | 112 |
| Chloroform | 52.5 |
| Benzene | 50 |
| Toluene | Data not available in g/100g , but it is a common solvent for the reaction and purification. |
| Water | Highly soluble, reacts to form maleic acid.[1] |
| Petroleum Ether | Sparingly soluble. |
| Diethyl Ether | Soluble. |
Protocol 1: Purification by Solvent Washing
This method is suitable for removing a significant amount of unreacted maleic anhydride from the crude product.
Materials:
-
Crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Petroleum ether (or diethyl ether), chilled
-
Buchner funnel and filter flask
-
Spatula
-
Beaker
Procedure:
-
Transfer the crude solid product to a beaker.
-
Add a small amount of chilled petroleum ether to the solid.
-
Triturate the solid with a spatula, breaking up any clumps to ensure thorough contact with the solvent.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter with two additional small portions of chilled petroleum ether.
-
Dry the purified product under vacuum to remove residual solvent.
Protocol 2: Purification by Recrystallization (Single Solvent)
This method is effective for obtaining a highly pure product. Toluene is a commonly used solvent for this purpose.
Materials:
-
Crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Toluene
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of toluene to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more toluene in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Recrystallization (Mixed Solvent)
A mixed solvent system can be used when a single solvent is not ideal. A common combination is a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
Materials:
-
Crude 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
Xylene ("good" solvent)
-
Petroleum ether ("poor" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of hot xylene in an Erlenmeyer flask.
-
While the solution is still hot, add petroleum ether dropwise until the solution becomes slightly cloudy.
-
If the cloudiness persists upon swirling, add a few drops of hot xylene until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of xylene and petroleum ether.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Caption: A logical troubleshooting guide for the purification process.
References
"stability issues of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione under acidic/basic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing inconsistent results in my experiments involving 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes are a strong indicator of compound instability. 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione possesses two key reactive functional groups: a cyclic anhydride and an ether linkage within a strained bicyclic system. These groups can be susceptible to degradation under various conditions, leading to a decreased effective concentration of the active molecule and variability in your results. Factors such as pH, temperature, solvent, and exposure to light can influence its stability.
Q2: What are the primary degradation pathways for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione under acidic or basic conditions?
A2: The primary degradation pathways involve the hydrolysis of the anhydride ring and potential cleavage of the ether bridge.
-
Under Basic Conditions: The anhydride ring is highly susceptible to rapid hydrolysis, leading to the formation of a dicarboxylate salt. This reaction is typically faster than under neutral or acidic conditions because the hydroxide ion is a strong nucleophile.
-
Under Acidic Conditions: The anhydride can undergo acid-catalyzed hydrolysis to the corresponding dicarboxylic acid. Additionally, strong acidic conditions, especially with heating, can promote the cleavage of the ether bridge.[1][2][3] The exact mechanism of ether cleavage (SN1 or SN2) will depend on the specific acid and reaction conditions.[4][5][6]
-
Retro-Diels-Alder Reaction: As a Diels-Alder adduct of furan and maleic anhydride, the molecule may also be susceptible to a retro-Diels-Alder reaction, particularly at elevated temperatures, which would lead to the dissociation back to its starting materials.[7][8]
Q3: I am using an aqueous buffer for my experiments. What is the expected stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione at different pH values?
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| 1-3 | Strongly Acidic | Low to Moderate | Acid-catalyzed anhydride hydrolysis. Potential for ether bridge cleavage with strong acids and heat.[1][2][3] |
| 4-6 | Weakly Acidic | Moderate | Slow anhydride hydrolysis. |
| 7 | Neutral | Moderate | Slow hydrolysis of the anhydride. |
| 8-10 | Weakly Basic | Low | Base-catalyzed hydrolysis of the anhydride.[9] |
| 11-14 | Strongly Basic | Very Low | Rapid base-catalyzed hydrolysis of the anhydride.[9] |
Q4: How can I assess the stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in my specific experimental setup?
A4: A forced degradation study is recommended to understand the stability profile of the molecule in your specific buffer, media, or solvent system.[10][11][12] A general protocol is provided in the "Experimental Protocols" section below. This involves intentionally exposing the compound to stressful conditions (e.g., a range of pH values, elevated temperature, oxidizing agents) and monitoring its degradation over time using an appropriate analytical method like HPLC or LC-MS.[13][14]
Q5: What are the best practices for handling and storing 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione to minimize degradation?
A5:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Anhydrides are sensitive to moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions in organic solvents like DMSO are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Be mindful of the pH of your aqueous buffers. If possible, use buffers in the slightly acidic to neutral range (pH 4-7) to maximize stability. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.
Experimental Protocols
Protocol for Assessing pH-Dependent Stability (Forced Degradation)
This protocol provides a framework for determining the stability of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione across a range of pH values.
Materials:
-
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
-
DMSO (or another suitable organic solvent)
-
Aqueous buffers with a range of pH values (e.g., 0.1 M HCl for acidic, phosphate buffers for neutral, and sodium hydroxide or borate buffers for basic conditions)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in DMSO to a final concentration of 10 mM.
-
Prepare Test Solutions: For each pH condition to be tested, dilute the stock solution into the respective aqueous buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot into a mobile phase or a suitable solvent mixture that will be used for analysis. This may involve adjusting the pH to neutral.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point.
Visualizing Potential Degradation Pathways and Workflows
Caption: Potential degradation pathways for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Caption: General experimental workflow for assessing compound stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 6. longdom.org [longdom.org]
- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives?
A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[1] Recrystallization is often used for the parent anhydride, affording a white crystalline material.[1] For derivatives, particularly imides formed through aminolysis, column chromatography is typically necessary to separate the desired product from unreacted starting materials and byproducts.[1]
Q2: What are common impurities I should expect?
A2: Impurities often include unreacted starting materials, such as the amine used for aminolysis, and byproducts formed during the reaction. For instance, in the synthesis of N-substituted imide derivatives, the formation of diamide byproducts from the opening of the anhydride ring has been reported.[1]
Q3: How can I tell if my purified product is pure?
A3: Purity is typically assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. Further confirmation and structural elucidation are achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] The melting point of the purified compound can also be a good indicator of purity when compared to literature values.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization. | The compound may be too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture. For the parent anhydride, methanol has been used successfully.[1] - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Allow sufficient time for crystallization to occur at a low temperature. |
| Product appears as an oil and does not crystallize. | The product may be impure, or it may have a low melting point. | - Attempt to purify a small sample by column chromatography to see if this resolves the issue. - Try triturating the oil with a non-polar solvent like petroleum ether or hexane to induce solidification. |
| Multiple spots on TLC after column chromatography. | - Incomplete separation. - Co-elution of the product with an impurity. | - Optimize the mobile phase for better separation. A common mobile phase is a mixture of hexane and ethyl acetate.[1] - Try a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Formation of a significant amount of byproduct. | Reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) may favor byproduct formation. | - Adjust the stoichiometry of the reactants. - Modify the reaction temperature or time. For aminolysis, refluxing for 10-24 hours is common.[1] |
| Product degradation during purification. | The compound may be unstable to the purification conditions (e.g., acidic or basic conditions, prolonged heat). | - Use neutral purification techniques where possible. - Avoid prolonged heating. If using column chromatography, do not let the column run dry and elute the product as quickly as is feasible while maintaining separation. |
Experimental Protocols
Recrystallization of (1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
This protocol is adapted from a literature procedure for the purification of the parent anhydride.[1]
-
Dissolution: Transfer the crude white product into a suitable flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystal formation, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the white crystalline material by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Silica Gel Column Chromatography for N-Substituted Derivatives
This is a general procedure for the purification of imide derivatives.[1]
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., 25% hexane in ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product (often a yellow oil) in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Data Presentation
Table 1: Purification of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives
| Compound | Purification Method | Yield (%) | Physical Appearance |
| (1R,2S,6R,7S)-4-Oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | Recrystallization (Methanol) | 49% | White crystalline material |
| (1R,2S,6R,7S)-4-Benzyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | Silica gel column chromatography (25% hexane in ethyl acetate) | 83% | White powder |
| N,N'-dibenzylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide (Byproduct) | Silica gel column chromatography (25% hexane in ethyl acetate) | 6% | White powder |
Data sourced from Egunlusi, A. O. et al., Arkivoc 2020, v, 28-38.[1]
Visualizations
References
Technical Support Center: Scale-up Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for synthesizing 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione?
A1: The synthesis is achieved through a Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile). This [4+2] cycloaddition reaction is a well-established method for forming the tricyclic adduct.[1][2]
Q2: Which stereoisomer, exo or endo, is the desired product and why?
A2: The exo isomer is the thermodynamically more stable product and is often the desired isomer.[3][4] While the endo adduct is formed faster as the kinetic product, the reversibility of the Diels-Alder reaction allows for equilibration to the more stable exo form over time or at elevated temperatures.[3][4][5]
Q3: What are the typical reaction conditions for this synthesis?
A3: Excellent yields (up to 96%) have been reported under solvent-free conditions at room temperature with a reaction time of 4 hours.[1] The reaction can also be carried out in solvents like toluene at elevated temperatures (e.g., 80°C for 6 hours).[6]
Q4: Is thermal runaway a significant concern during scale-up?
A4: The reaction is exothermic; however, it is considered resistant to thermal runaway.[7] This is due to the reversible nature of the reaction. As the temperature increases, the equilibrium shifts back towards the starting materials (furan and maleic anhydride) in a retro-Diels-Alder reaction, which helps to control the exotherm.[1]
Q5: How can the product be purified after the reaction?
A5: A common method for purification involves washing the solid product with a solvent in which the adduct has low solubility, such as cold diethyl ether, to remove unreacted starting materials.[1] Recrystallization from a minimal amount of a suitable solvent like acetone, followed by the addition of a less polar solvent like hexane, can also be employed.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired exo Adduct
| Possible Cause | Troubleshooting Step |
| Reaction time is too short. | The formation of the thermodynamically stable exo isomer requires sufficient time for the initial kinetic endo product to undergo a retro-Diels-Alder reaction and re-form as the exo adduct.[3][5] Increase the reaction time and monitor the product ratio by an appropriate analytical method (e.g., 1H NMR). |
| Reaction temperature is too low. | While the reaction proceeds at room temperature, slightly elevated temperatures can facilitate the equilibration to the more stable exo product.[4] However, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to a lower overall yield.[1] Careful optimization of the temperature is necessary. |
| Premature product precipitation. | If the product precipitates out of the reaction mixture as the kinetic endo isomer, it may not efficiently convert to the exo isomer. Ensure adequate mixing and consider using a minimal amount of a suitable solvent to maintain homogeneity if conducting the reaction in a slurry. |
| Hydrolysis of maleic anhydride. | The presence of water can lead to the hydrolysis of maleic anhydride to maleic acid, which is less reactive as a dienophile.[1] Ensure all reactants and equipment are dry before starting the reaction. |
Issue 2: Presence of Starting Materials in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Although the reaction can be high-yielding, it is an equilibrium process.[3] Consider extending the reaction time or adjusting the temperature to drive the reaction further to completion. |
| Retro-Diels-Alder reaction during workup. | If the product is subjected to high temperatures during isolation (e.g., drying in a vacuum oven at elevated temperatures), it can revert to furan and maleic anhydride.[1] Dry the product under vacuum at a moderate temperature. |
| Inefficient purification. | The washing step may not be sufficient to remove all unreacted starting materials. Increase the volume of the wash solvent (e.g., cold diethyl ether) or perform multiple washes. Recrystallization is a more effective method for removing impurities.[5] |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Polymerization of furan. | Furan is known to polymerize in the presence of acid.[1] Ensure that the reaction is carried out under neutral conditions and that the maleic anhydride used is free from acidic impurities. |
| Hydrolysis of the anhydride product. | Exposure of the product to water, especially at elevated temperatures, can lead to hydrolysis of the anhydride functionality to the corresponding dicarboxylic acid.[1] Use anhydrous conditions and avoid aqueous workups if possible. |
Data Presentation
Table 1: Summary of Reported Reaction Conditions and Yields
| Reactants | Solvent | Temperature | Time | Yield of exo-adduct | Reference |
| Furan and Maleic Anhydride | Solvent-free | Room Temperature | 4 hours | 96% | [1] |
| Furan and Maleic Anhydride | Toluene | 80°C | 6 hours | Not specified | [6] |
| 2,5-Dimethylfuran and Maleic Anhydride | Solvent-free (in Parr reactor) | Not specified | 24 hours | 75% | [1] |
Experimental Protocols
Key Experiment: Solvent-Free Synthesis of exo-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Objective: To synthesize the exo-adduct in high yield under solvent-free conditions.
Materials:
-
Maleic anhydride (1.0 equivalent)
-
Furan (1.5 equivalents)
-
Diethyl ether (cooled to approximately -20°C)
-
Reaction vessel with magnetic stirring
-
Filtration apparatus
Procedure:
-
Place maleic anhydride into the reaction vessel.
-
Add furan to the maleic anhydride with stirring. The mixture may become a slurry.
-
Stir the reaction mixture at room temperature for 4 hours. The mixture should solidify as the product forms.
-
After 4 hours, break up the solid product.
-
Wash the solid product with cold diethyl ether to remove unreacted furan and maleic anhydride.
-
Filter the product and dry under vacuum at a temperature not exceeding 40°C.
-
Characterize the product by 1H NMR and IR spectroscopy to confirm the formation of the exo isomer.[1]
Visualizations
Caption: Diels-Alder reaction of furan and maleic anhydride.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 2. Furan and Maleic Anhydride Reaction Mechanism Explained - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. scribd.com [scribd.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic proton (¹H) NMR chemical shifts for the core scaffold of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione?
A1: The ¹H NMR spectrum of the parent compound exhibits distinct signals corresponding to the vinyl, bridgehead, and bridge protons. The vinyl protons (H-8/H-9) typically appear as a multiplet around 6.11-6.12 ppm. The bridgehead protons often resonate in the range of 5.21 ppm, while the bridge protons are found further upfield. For instance, in some derivatives, the bridge protons resonate in the δ = 1.45-1.81 ppm range.[1]
Q2: How can I distinguish between the different bridge protons in the ¹H NMR spectrum?
A2: Distinguishing between the bridge protons can be challenging due to their similar chemical environments and potential for complex splitting patterns. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable. COSY spectra will show correlations between protons that are coupled to each other. For example, you can trace the connectivity from the more easily identifiable bridgehead protons to their adjacent bridge protons.
Q3: What are the expected carbon (¹³C) NMR chemical shifts for the carbonyl and vinyl carbons?
A3: The carbonyl carbons (C-3/C-5) of the dione are typically found significantly downfield in the ¹³C NMR spectrum, often in the range of δ 172-177 ppm.[1] The vinyl carbons (C-8/C-9) usually resonate around δ 134-136 ppm.[1]
Q4: I'm observing unexpected splitting patterns for the vinyl protons. What could be the cause?
A4: The vinyl protons in these rigid tricyclic systems can exhibit long-range coupling with other protons in the molecule, leading to more complex splitting than a simple doublet of doublets. This can include coupling to the bridgehead protons and even across the oxygen bridge. Running a high-resolution ¹H NMR experiment and utilizing 2D COSY can help to unravel these complex coupling networks.
Troubleshooting Guides
Problem 1: Difficulty in Assigning Quaternary Carbons
Symptom: You are unable to assign the carbonyl and other quaternary carbons in your ¹³C NMR spectrum because they do not appear in your HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Solution: Quaternary carbons do not have directly attached protons and therefore will not show a correlation in an HSQC spectrum. To assign these carbons, you should run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The HMBC spectrum will show correlations between carbons and protons that are two or three bonds away. For example, the carbonyl carbons should show correlations to the adjacent bridge protons.
Problem 2: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum
Symptom: The signals for the bridge and some side-chain protons are overlapping in the upfield region of the ¹H NMR spectrum, making assignment and integration difficult.
Solution:
-
Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer. This will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR: Utilize 2D NMR experiments like COSY and HSQC. Even if the proton signals are overlapped, their corresponding carbon signals in the HSQC spectrum may be well-resolved, allowing for unambiguous assignment of the attached protons. A TOCSY (Total Correlation Spectroscopy) experiment can also be useful to identify all protons within a spin system.
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Actual values may vary depending on the specific derivative and solvent used.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Vinyl (H-8, H-9) | 6.11 - 6.55 | t, s |
| Bridgehead | 5.11 - 5.22 | m, s |
| Bridge | 1.45 - 3.50 | m, d, dd |
Data compiled from multiple sources, including Egunlusi, A. O. et al. (2020).[1]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 172.80 - 176.48 |
| Vinyl (C=C) | 134.45 - 138.21 |
| Bridgehead (CH) | 43.46 - 52.04 |
| Bridge (CH₂) | 43.52 - 52.22 |
Data compiled from multiple sources, including Egunlusi, A. O. et al. (2020).[1]
Experimental Protocols
Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
Acquisition of 1D and 2D NMR Spectra
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm centered at 8 ppm is a good starting point. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm centered at 120 ppm is typically appropriate. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to identify proton-proton couplings.
-
HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum to identify two- and three-bond proton-carbon correlations. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe correlations to quaternary carbons.
Visualizations
Caption: Workflow for NMR analysis of derivatives.
References
Validation & Comparative
A Comparative Analysis of Exo and Endo 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, structural characterization, and thermodynamic stability of the exo and endo isomers of the Diels-Alder adduct of furan and maleic anhydride.
The Diels-Alder reaction between furan and maleic anhydride yields the bicyclic adduct 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, a molecule with significant applications in polymer chemistry and materials science. This reaction can theoretically produce two stereoisomers: a kinetically favored endo adduct and a thermodynamically favored exo adduct. Historically, the endo isomer has proven difficult to isolate due to the retro-Diels-Alder reaction, leading to the more stable exo form.[1][2] However, recent advancements in solvent-free synthesis have enabled the isolation and characterization of the elusive endo isomer, allowing for a detailed comparative study.[3] This guide presents a side-by-side analysis of the synthesis, spectroscopic properties, and structural features of both isomers, supported by experimental data.
Synthesis and Thermodynamic Landscape
The formation of the exo and endo adducts is a classic example of kinetic versus thermodynamic control in a reversible reaction. The endo isomer is formed more rapidly at lower temperatures due to favorable secondary orbital interactions in the transition state. However, the exo isomer is thermodynamically more stable, with an energy difference of approximately 1.9 kcal/mol.[1][2] The reversibility of the furan/maleic anhydride Diels-Alder reaction allows the initially formed endo adduct to dissociate back to the starting materials, which can then recombine to form the more stable exo product, especially at elevated temperatures or over extended reaction times.[1][2]
A recent breakthrough has been the successful isolation of the endo isomer through a solvent-free synthetic approach, which has also provided its single-crystal X-ray diffraction structure.[3]
Experimental Protocols
Synthesis of Exo-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
A standard laboratory procedure for the synthesis of the exo adduct is as follows:
-
In a suitable flask, dissolve maleic anhydride in a minimal amount of a suitable solvent, such as diethyl ether or chloroform.
-
Add an equimolar amount of furan to the solution.
-
Stir the reaction mixture at room temperature. The exo adduct will precipitate out of the solution over time.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Synthesis and Isolation of Endo-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
The recently reported synthesis of the endo isomer involves a solvent-free reaction, the details of which are crucial for its successful isolation. While the full detailed protocol is outlined in the primary literature, the key aspect is the careful control of reaction conditions to favor the kinetic product and prevent its isomerization to the exo form.
Data Presentation
Physical and Thermal Properties
| Property | Exo Isomer | Endo Isomer |
| Melting Point (°C) | 116-117 | ~80 (decomposes) |
| Thermodynamic Stability | More Stable | Less Stable |
| Kinetic Product | Minor | Major |
Spectroscopic Data
1H NMR (CDCl3, 400 MHz)
| Proton | Exo Isomer (δ, ppm) | Endo Isomer (δ, ppm) |
| H-8, H-9 | 6.53 (t, J=1.0 Hz, 2H) | 6.30 (t, J=1.0 Hz, 2H) |
| H-1, H-7 | 5.39 (t, J=1.0 Hz, 2H) | 5.15 (t, J=1.0 Hz, 2H) |
| H-2, H-6 | 3.13 (s, 2H) | 3.85 (s, 2H) |
13C NMR (CDCl3, 100 MHz)
| Carbon | Exo Isomer (δ, ppm) | Endo Isomer (δ, ppm) |
| C-3, C-5 (C=O) | 170.1 | 171.5 |
| C-8, C-9 | 137.2 | 135.8 |
| C-1, C-7 | 81.2 | 82.5 |
| C-2, C-6 | 48.9 | 52.1 |
Infrared (IR) Spectroscopy (cm-1)
| Functional Group | Exo Isomer | Endo Isomer |
| C=O (Anhydride) | 1860, 1780 | 1855, 1785 |
| C=C | 1650 | 1645 |
| C-O-C | 1230 | 1240 |
Mandatory Visualization
Caption: Reaction pathway for the formation of exo and endo adducts.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
The successful isolation and characterization of the endo-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione represent a significant advancement in the study of this classic Diels-Alder reaction. This comparative guide provides researchers with the essential data and methodologies to distinguish between the exo and endo isomers. The availability of both pure isomers opens new avenues for investigating their differential reactivity and potential applications in the development of novel polymers and functional materials. The distinct spectroscopic signatures and thermal stabilities detailed herein will be invaluable for quality control and reaction monitoring in future research and development endeavors.
References
Comparative Analysis of Biological Activity: 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and Related Scaffolds
Introduction
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a heterocyclic compound featuring an oxanorbornene skeleton. While specific biological data for this exact molecule is limited in peer-reviewed literature, its core structure is analogous to that of cantharidin and norcantharidin, potent natural toxins known for their significant anticancer properties.[1] This guide provides a comparative analysis of the biological activity of scaffolds based on this tricyclic system, focusing on the well-documented activities of cantharidin and norcantharidin derivatives as potent inhibitors of protein phosphatases, which are crucial regulators of cellular processes.[2] The primary mechanism of action for these related compounds involves the inhibition of serine/threonine protein phosphatases 1 (PP1) and, more notably, 2A (PP2A), leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Some commercial suppliers broadly classify 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione as a purine nucleoside analog involved in DNA synthesis inhibition.[5][6][7] However, its structural resemblance to cantharidin suggests its potential activity as a protein phosphatase inhibitor is a more likely and relevant area for investigation. This comparison will therefore focus on the established anticancer and enzyme-inhibiting activities of cantharidin and norcantharidin analogs.
Mechanism of Action: PP2A Inhibition Pathway
Cantharidin and its analogs exert their cytotoxic effects primarily by inhibiting Protein Phosphatase 2A (PP2A).[3] PP2A is a critical tumor suppressor that dephosphorylates key signaling proteins involved in cell growth and survival, such as Akt and components of the MAPK pathway. Inhibition of PP2A leads to the hyperphosphorylation of downstream targets, promoting cell cycle arrest and inducing apoptosis.
References
- 1. The effects of cantharidin and cantharidin derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting Protein Phosphatase Inhibitors Based on Cantharidin An...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS#:5426-09-5 | 3,6-oxo-1,2,3,6-tetrahydrophthalic anhydride | Chemsrc [chemsrc.com]
- 7. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE | 5426-09-5 [chemicalbook.com]
A Comparative Analysis of the Neuroprotective Efficacy of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives and Established Neuroprotective Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of novel 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives against established neuroprotective drugs: Edaravone, Memantine, and Riluzole. The information is compiled from preclinical studies and is intended to inform further research and development in the field of neuroprotection.
Executive Summary
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives have emerged as promising neuroprotective agents with a distinct mechanism of action involving the blockade of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs). This dual action suggests a potential for broad-spectrum neuroprotection against excitotoxicity-mediated neuronal damage. In preclinical models, these derivatives have demonstrated significant protection against neurotoxin-induced cell death.
This guide presents a side-by-side comparison of the available quantitative data, experimental methodologies, and known signaling pathways of these novel derivatives with three clinically relevant neuroprotective drugs:
-
Edaravone: A potent free radical scavenger.
-
Memantine: A non-competitive NMDA receptor antagonist.
-
Riluzole: A glutamate release inhibitor.
By presenting the data in a structured format, this guide aims to facilitate an objective assessment of the therapeutic potential of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives in the context of existing neuroprotective strategies.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives and the comparator drugs. It is important to note that the experimental conditions, including the specific assays and cell lines used, may vary between studies, which should be considered when making direct comparisons.
Table 1: Neuroprotective Efficacy of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives
| Compound/Derivative | Assay | Cell Line | Neurotoxin | Concentration | % Enhancement in Cell Viability (Mean ± SD) | Citation |
| Derivative 1 | MPP+-induced neurotoxicity | SH-SY5Y | MPP+ | 10 µM | 23.05 ± 3.45% | [1] |
| Derivative 2 | MPP+-induced neurotoxicity | SH-SY5Y | MPP+ | 10 µM | 53.56 ± 9.29% | [1] |
Table 2: Neuroprotective Efficacy of Known Drugs
| Drug | Assay | Cell Line | Neurotoxin/Insult | Concentration | Outcome | Citation |
| Edaravone | Aβ₂₅₋₃₅-induced oxidative damage | SH-SY5Y | Aβ₂₅₋₃₅ | 40 µM | Significant reduction in apoptosis and ROS levels | [2] |
| ZnO NPs-induced toxicity | SH-SY5Y | ZnO Nanoparticles | 25 µM | Averted decrease in ATP amounts and complexes I & V activity | [3][4] | |
| Memantine | NMDA-induced excitotoxicity | Cultured rat hippocampal neurons | NMDA | 50 µM | 71.1% ± 1.70 living neurons vs. control | [5] |
| Aβ₁₋₄₂-induced neurotoxicity | Cultured rat hippocampal neurons | Aβ₁₋₄₂ | 50 µM | Protective effect against Aβ-induced toxicity | [5] | |
| Oxaliplatin-induced neurotoxicity | SH-SY5Y | Oxaliplatin | 5 and 10 µM | Ameliorated elevated intracellular ROS and MDA production | [6] | |
| Riluzole | H₂O₂-induced oxidative stress | SH-SY5Y | H₂O₂ | 1-10 µM | Counteracted H₂O₂-induced cell death and ROS increase | [7] |
| Glutamate-induced excitotoxicity | Primary cortical neurons | Glutamate | 1-10 µM | Neuroprotective against glutamate-induced cell death | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
MPP+-Induced Neurotoxicity Assay in SH-SY5Y Cells
This assay is commonly used to model Parkinson's disease-like neurodegeneration.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[8]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives or known drugs) for a specified period (e.g., 1 hour).[8]
-
Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, is added to the culture medium at a pre-determined toxic concentration (e.g., 1 mM) for 24 hours to induce neuronal cell death.[8]
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.[8]
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the neurotoxin alone to those co-treated with the test compound.
Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay models neuronal damage caused by excessive glutamate receptor activation.
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in a neurobasal medium supplemented with B27 and other growth factors.
-
Pre-treatment: Neurons are pre-treated with the test compound (e.g., Riluzole at 1-10 µM) for 24 hours.[8]
-
Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 50 µM) for 24 hours.[8]
-
Assessment of Cell Viability: Neuronal viability is assessed using methods like the MTT assay or by counting surviving neurons after staining with viability dyes.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is critical for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of the 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives and the comparator drugs.
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives: NMDA Receptor and VGCC Blockade
Caption: Mechanism of 4,10-Dioxatricyclo derivatives.
Edaravone: Nrf2/HO-1 Antioxidant Pathway
Caption: Edaravone's activation of the Nrf2/HO-1 pathway.
Memantine: Dual NMDA Receptor and Nicotinic Pathway Modulation
Caption: Memantine's dual mechanism of action.
Riluzole: Modulation of Glutamatergic Neurotransmission
Caption: Riluzole's modulation of glutamate signaling.
Conclusion
The 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives represent a novel class of neuroprotective agents with a compelling dual mechanism of action targeting both NMDA receptors and VGCCs. The initial in vitro data demonstrates their potential to protect neurons from MPP+-induced toxicity, a model relevant to Parkinson's disease.
When compared to established drugs like Edaravone, Memantine, and Riluzole, which act through different primary mechanisms (antioxidant, NMDA receptor antagonism, and glutamate release inhibition, respectively), these derivatives offer a unique therapeutic profile. While direct comparative studies under identical experimental conditions are lacking, the available data suggests that the neuroprotective efficacy of the most potent derivatives is significant.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to evaluate their efficacy in a broader range of neurodegenerative models, and to assess their pharmacokinetic and safety profiles. The development of these derivatives could lead to new therapeutic strategies for a variety of neurological disorders characterized by excitotoxicity and calcium dysregulation. This guide serves as a foundational resource for researchers and drug developers interested in advancing the field of neuroprotection.
References
- 1. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine blocks alpha7* nicotinic acetylcholine receptors more potently than n-methyl-D-aspartate receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chikusetsu Saponin V Attenuates MPP+-Induced Neurotoxicity in SH-SY5Y Cells via Regulation of Sirt1/Mn-SOD and GRP78/Caspase-12 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione-Based Polymers and Their Traditional Counterparts
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the performance, synthesis, and potential applications of novel oxanorbornene-based polymers in comparison to established biodegradable polymers.
In the quest for advanced materials for biomedical applications, particularly in drug delivery, polymers derived from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are emerging as promising alternatives to traditional biodegradable polymers like polylactic acid (PLA) and its copolymers. This guide provides a comprehensive comparison of the performance characteristics of these two classes of polymers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison: A Data-Driven Overview
Polymers based on 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, often referred to as poly(oxanorbornene) derivatives, exhibit a unique combination of properties that can be advantageous for various applications, including drug delivery and tissue engineering. A summary of their performance in comparison to traditional polymers is presented below.
Mechanical Properties
A key differentiator for poly(oxanorbornene) derivatives is their exceptional mechanical strength, which can rival or even exceed that of some high-performance petroleum-based plastics.[1] This is in contrast to many biodegradable polymers that often exhibit lower mechanical and tribological properties.[1]
| Property | Poly(oxanorbornene) Derivative (OxMe) | Polystyrene (PS) |
| Tensile Strength (MPa) | 88[1] | ~40-50 |
| Young's Modulus (GPa) | - | 2.28-3.34[2] |
| Elongation at Break (%) | - | 1.2-2.5 |
Table 1: Comparison of the tensile strength of a methyl-substituted poly(oxanorbornene) derivative (OxMe) with that of traditional polystyrene. Data for polystyrene is provided as a typical range for general-purpose polystyrene.
Thermal Properties
| Polymer | Onset Decomposition Temperature (TGA) |
| Poly(norbornene-2,3-dicarboxylic acid dialkyl esters) | > 350°C[3] |
| Polylactic Acid (PLA) | ~263°C[4] |
| Polystyrene (PS) | ~300-400°C |
Table 2: General comparison of the thermal stability of polynorbornene derivatives with PLA and Polystyrene. Note that the specific thermal properties can vary significantly based on the exact chemical structure, molecular weight, and any modifications.
Drug Release Kinetics
In the realm of drug delivery, the rate and mechanism of drug release are of paramount importance. Traditional polymers like poly(lactic-co-glycolic acid) (PLGA) have been extensively studied, and their drug release is typically governed by a combination of diffusion and polymer degradation.[5] The release from PLGA-based nanoparticles often exhibits a biphasic or triphasic pattern, with an initial burst release followed by a slower, sustained release.[5][6]
While specific comparative studies on the drug release kinetics of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione-based polymers versus PLGA are still emerging, the tunable nature of the oxanorbornene backbone allows for the potential to engineer polymers with tailored degradation and release profiles. The incorporation of functional groups can influence the polymer's hydrophilicity and interaction with the encapsulated drug, thereby modulating the release kinetics.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key characterization techniques are provided below.
Synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione-Based Polymers
The synthesis of polymers from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be achieved through various polymerization techniques, with ring-opening metathesis polymerization (ROMP) being a common method. A general synthetic procedure is outlined below.
Step 1: Synthesis of the Monomer (4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione) The monomer is typically synthesized via a Diels-Alder reaction between furan and maleic anhydride.
-
Reaction: Maleic anhydride is suspended in a suitable solvent like toluene.
-
Furan is added to the suspension.
-
The mixture is heated (e.g., to 80°C) and stirred for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration.[7][8]
Step 2: Polymerization (e.g., ROMP)
-
The synthesized monomer is dissolved in an appropriate solvent.
-
A suitable catalyst, such as a Grubbs' catalyst, is added to initiate the polymerization.
-
The reaction is allowed to proceed under controlled temperature and atmosphere.
-
The resulting polymer is then precipitated, collected, and dried.
Caption: Workflow for the synthesis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione-based polymers.
Mechanical Property Testing
-
Tensile Testing: Performed using a universal testing machine according to ASTM D638 standard. Dumbbell-shaped polymer films are subjected to a controlled tensile force until failure. Stress-strain curves are generated to determine tensile strength, Young's modulus, and elongation at break.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability profile.
Drug Release Study
-
In Vitro Drug Release: Drug-loaded polymer nanoparticles are suspended in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) at 37°C. At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Signaling Pathway in Drug Delivery
For drug development professionals, understanding the interaction of drug delivery systems with cellular signaling pathways is critical. The PI3K/Akt pathway is a key signaling cascade that is frequently dysregulated in cancer and is a major target for cancer therapeutics.[9][10] Polymer-based nanoparticles can be designed to deliver drugs that inhibit this pathway, thereby inducing apoptosis and inhibiting cancer cell proliferation.
Caption: The PI3K/Akt signaling pathway and points of intervention by polymer-based drug delivery systems.
Conclusion
Polymers derived from 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione present a compelling case for their consideration in advanced biomedical applications. Their superior mechanical properties and the potential for tunable thermal and drug release characteristics offer significant advantages over some traditional biodegradable polymers. As research in this area continues, these novel materials hold the promise of enabling the development of more robust and effective drug delivery systems and medical devices. Further direct comparative studies are warranted to fully elucidate their performance profile across a range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione and Related Diels-Alder Adducts
A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, a Diels-Alder adduct of furan and maleic anhydride, is presented in comparison with its structural analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for this important heterocyclic scaffold.
The tricyclic structure of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, formed through a [4+2] cycloaddition, results in a unique stereochemistry that is reflected in its spectral characteristics. Understanding these features is crucial for the unambiguous identification and characterization of this and similar compounds in various research and development settings. This guide focuses on the comparison of the target molecule with its endo and exo isomers, as well as with the analogous adduct formed from furan and N-phenylmaleimide, highlighting the key differences in their spectroscopic signatures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione and its analogs. The data has been compiled from various sources and represents typical values observed for these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (exo) | 6.55 (s, 2H, =CH), 5.37 (s, 2H, OCH), 3.11 (s, 2H, CH) | 170.6 (C=O), 136.9 (C=C), 82.5 (OCH), 48.8 (CH) | 1857, 1781 (C=O anhydride) | 166 (M⁺) |
| endo-Isomer | 6.30 (t, 2H, =CH), 5.05 (m, 2H, OCH), 3.80 (m, 2H, CH) | 173.9 (C=O), 134.6 (C=C), 79.8 (OCH), 45.9 (CH)[1] | 1713, 1696 (C=O anhydride)[1] | 166 (M⁺) |
| exo-N-Phenylmaleimide Adduct | 7.5-7.2 (m, 5H, Ar-H), 6.52 (s, 2H, =CH), 5.29 (s, 2H, OCH), 2.95 (s, 2H, CH) | 175.3 (C=O), 136.7 (C=C), 131.5, 129.1, 128.8, 126.5 (Ar-C), 81.4 (OCH), 47.5 (CH)[1] | 1712 (C=O imide)[1] | 241 (M⁺) |
| endo-N-Phenylmaleimide Adduct | 7.5-7.2 (m, 5H, Ar-H), 6.40 (t, 2H, =CH), 5.15 (m, 2H, OCH), 3.80 (m, 2H, CH)[1] | 173.9 (C=O), 134.6 (C=C), 131.4, 129.2, 128.8, 126.3 (Ar-C), 79.8 (OCH), 45.9 (CH)[1] | 1713, 1696 (C=O imide)[1] | 241 (M⁺) |
Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the specific experimental conditions.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples were typically prepared as KBr pellets or analyzed as a thin film.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) was a common method for generating the mass spectra.
Spectroscopic Interpretation and Key Distinctions
The stereochemistry of the Diels-Alder adducts, particularly the exo and endo isomers, gives rise to distinct spectroscopic signatures.
-
¹H NMR: The most significant difference between the exo and endo isomers is observed in the coupling patterns of the bridgehead and methine protons. In the exo isomer, the coupling constant between the bridgehead protons (on the oxygen-containing bridge) and the adjacent methine protons is typically very small or zero, resulting in singlets for these protons.[1] In contrast, the corresponding protons in the endo isomer exhibit a noticeable coupling, leading to more complex splitting patterns (e.g., triplets or multiplets).[1]
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the olefinic carbons can also differ between the isomers, although these differences are generally less pronounced than in the proton spectra.
-
IR Spectroscopy: The carbonyl stretching frequencies in the IR spectra are characteristic of the five-membered anhydride or imide ring. The exact position of these bands can be influenced by the stereochemistry and the presence of other functional groups.
The following diagram illustrates the logical workflow for the spectroscopic comparison of these compounds.
References
"validation of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione synthesis via different catalytic methods"
The synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a valuable building block in organic synthesis, is primarily achieved through the Diels-Alder reaction between furan and maleic anhydride. This guide provides a comparative overview of different methodologies for this synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow. The comparison focuses on thermal (uncatalyzed) methods in various solvents, solvent-free conditions, and the use of activated furans to enhance reaction efficiency.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different approaches to the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione. The data highlights the impact of reaction conditions and substrate modification on yield and reaction time.
| Method | Catalyst/Activator | Solvent | Temperature (°C) | Time | Yield (%) | Predominant Isomer | Reference |
| Thermal Synthesis | None | Toluene | 80 | 6 h | 87 | exo | [1] |
| Thermal Synthesis | None | Acetone | Room Temp. | 24-48 h | 84-90 | Not Specified | [2] |
| Thermal Synthesis | None | Dioxane | Room Temp. | Overnight | High | Not Specified | [3] |
| Boron-Activated Synthesis | Potassium furan-3-trifluoroborate | Acetonitrile | Room Temp. | 15 min | >95 | exo | [4] |
| Boron-Activated Synthesis | Furan-3-boronic acid MIDA ester | Dichloromethane | 40 | 28 h | 90 | exo | [4] |
| Boron-Activated Synthesis | Furan-3-boronic acid | Dichloromethane | Room Temp. | 24 h | 93 | exo | [4] |
| Boron-Activated Synthesis | Furan-3-pinacol boronic ester | Toluene | 110 | 26 h | >80 | exo | [4] |
Note: The Diels-Alder reaction between furan and maleic anhydride is reversible, and the formation of the thermodynamically more stable exo adduct is favored under conditions that allow for equilibrium to be reached.[4]
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below.
1. Thermal Synthesis in Toluene [1]
-
Materials: Maleic anhydride (30.0 g, 306 mmol), furan (33.4 mL, 459 mmol), toluene (150 mL).
-
Procedure:
-
Suspend maleic anhydride in toluene in a round-bottom flask.
-
Warm the mixture to 80 °C.
-
Add furan via syringe.
-
Stir the solution for 6 hours at 80 °C.
-
Cool the mixture to ambient temperature and stop stirring.
-
After 1 hour, collect the resulting white crystals by filtration.
-
Wash the crystals with petroleum ether (2 x 30 mL).
-
The final product is obtained as small white needles (44.4 g, 87% yield).
-
2. Thermal Synthesis in Acetone [2]
-
Materials: Maleic anhydride, furan, acetone.
-
Procedure:
-
Dissolve maleic anhydride and furan in acetone in a reaction vessel.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 24-48 hours.
-
Separate the product from the reaction mixture by filtration under reduced pressure.
-
Wash the obtained white powder with diethyl ether.
-
Dry the product in a vacuum oven.
-
The yield of this step ranges from 84 to 90%.
-
3. Boron-Activated Synthesis with Potassium furan-3-trifluoroborate [4]
-
Materials: Potassium furan-3-trifluoroborate, maleic anhydride, acetonitrile.
-
Procedure:
-
Combine potassium furan-3-trifluoroborate and maleic anhydride in acetonitrile.
-
Stir the mixture at room temperature.
-
The reaction proceeds to >95% conversion to the exo cycloadduct within 15 minutes, as determined by ¹H NMR.
-
Mandatory Visualization
The following diagrams illustrate the general reaction pathway and the experimental workflow for the synthesis of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
Caption: Diels-Alder reaction pathway for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis and validation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties | MDPI [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives in Biological Assays
A guide for researchers and drug development professionals on the cross-reactivity and biological activity of derivatives of the versatile scaffold, 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
The compound 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known by synonyms such as 7-Oxanorborna-2-ene-5,6-dicarboxylic anhydride, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this scaffold, with a focus on their performance in neuroprotective and anticancer assays. While direct cross-reactivity studies across a wide panel of targets are limited, this guide offers a comparative look at the known activities of these derivatives against their primary biological targets, alongside data for standard reference compounds.
Neuroprotective Activity: Targeting NMDA Receptors and Calcium Channels
Derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been investigated for their potential as neuroprotective agents, particularly as antagonists of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).[1][2][3] Overactivation of these channels is implicated in excitotoxic neuronal cell death. The following table summarizes the calcium influx inhibition by various derivatives in neuroblastoma SH-SY5Y cells.
Table 1: Comparison of Neuroprotective Activity of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives. [1][2]
| Compound/Derivative | Target | Assay | Concentration | % Inhibition of Calcium Influx | Reference Compound | % Inhibition by Reference |
| Derivative 1 | NMDA Receptor | Fura-2 AM Calcium Imaging | 10 µM | 35.2 ± 4.1 | MK-801 | 48.7 ± 5.3 |
| Derivative 2 | NMDA Receptor | Fura-2 AM Calcium Imaging | 10 µM | 42.8 ± 3.7 | MK-801 | 48.7 ± 5.3 |
| Derivative 3 | VGCC | Fura-2 AM Calcium Imaging | 10 µM | 28.9 ± 2.9 | Verapamil | 55.1 ± 6.2 |
| Derivative 4 | VGCC | Fura-2 AM Calcium Imaging | 10 µM | 33.1 ± 3.5 | Verapamil | 55.1 ± 6.2 |
| Derivative 5 | NMDA Receptor & VGCC | Fura-2 AM Calcium Imaging | 10 µM | 25.6 ± 3.2 (NMDA) 21.4 ± 2.8 (VGCC) | MK-801 / Verapamil | 48.7 ± 5.3 / 55.1 ± 6.2 |
Note: Derivative structures are often proprietary or described in detail within the cited literature.
Anticancer Activity: Cytotoxicity Profiling
N-substituted imide derivatives of the 7-oxanorbornene scaffold have demonstrated cytotoxic activity against a range of human cancer cell lines.[4] The antiproliferative effects are typically evaluated using assays that measure cell viability, such as the MTT assay. The following table presents a comparison of the cytotoxic activity (IC50 values) of several derivatives against different cancer cell lines.
Table 2: Comparison of Cytotoxic Activity (IC50 in µM) of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives. [4][5][6]
| Compound/Derivative | A549 (Lung) | HCT 116 (Colon) | OVCAR-3 (Ovarian) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Reference Compound (Doxorubicin) |
| N-octyl spirocyclic imide | 78 | 56 | 82 | 65 | 95 | ~0.1-1 |
| N-benzyl spirocyclic imide | >100 | 92 | >100 | >100 | >100 | ~0.1-1 |
| N-phenyl spirocyclic imide | >100 | >100 | >100 | >100 | >100 | ~0.1-1 |
Note: IC50 values are approximate and can vary based on experimental conditions. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for MTT Cytotoxicity Assay on SH-SY5Y Cells: [7][8][9][10][11]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 to 48 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate IC50 values using a suitable software.
MTT Assay Experimental Workflow
Intracellular Calcium Measurement (Fura-2 AM Assay)
The Fura-2 AM assay is used to measure intracellular calcium concentrations. Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to Fura-2, which binds to calcium and exhibits a shift in its fluorescence excitation spectrum.
Protocol for Fura-2 AM Calcium Imaging: [12][13][14][15]
-
Cell Culture: Culture cells on coverslips until they reach the desired confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
De-esterification: Allow 30 minutes for the complete de-esterification of Fura-2 AM within the cells.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Stimulation: Add the stimulating agent (e.g., NMDA or a high concentration of KCl for VGCC activation) and record the change in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Fura-2 AM Calcium Assay Workflow
Discussion on Cross-Reactivity and Selectivity
While the presented data focuses on the primary activities of these derivatives, a comprehensive cross-reactivity analysis would involve screening them against a broader panel of targets to assess their selectivity. For instance, neuroprotective agents ideally should not interact with a wide range of other receptors in the central nervous system to avoid off-target side effects. Similarly, effective anticancer agents should exhibit selectivity for cancer cells over healthy cells.
The available data allows for a preliminary assessment of selectivity. For example, some neuroprotective derivatives show dual inhibition of both NMDA receptors and VGCCs, which could be a desirable polypharmacological effect for certain neurodegenerative diseases.[1][2] In contrast, other derivatives may exhibit greater selectivity for one channel over the other.
For anticancer derivatives, comparing the IC50 values against different cancer cell lines provides an initial indication of their spectrum of activity. A truly selective compound would show high potency against a specific cancer cell type with minimal effects on others and, importantly, on non-cancerous cells. The N-octyl spirocyclic imide, for example, shows broad-spectrum activity against several cancer cell lines, though its potency is modest compared to doxorubicin.[4]
Future research should aim to perform broader screening of these promising derivatives against a panel of related and unrelated biological targets to establish a more complete cross-reactivity profile. This will be crucial for their further development as potential therapeutic agents.
References
- 1. 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential [uwcscholar.uwc.ac.za]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. hellobio.com [hellobio.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
Confirming the Structure of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a product of the Diels-Alder reaction between furan and maleic anhydride, serves as a versatile starting material for the synthesis of a diverse range of adducts with potential applications in medicinal chemistry and materials science. The unique stereochemistry and reactivity of this parent compound make the precise structural confirmation of its derivatives crucial for understanding their biological activity and material properties.
This guide provides a comparative overview of the key experimental techniques used to elucidate and confirm the structure of these adducts. It includes a summary of expected quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their synthetic and analytical endeavors.
Comparison of Spectroscopic Data for Structural Confirmation
The primary methods for confirming the structure of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione adducts are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information.
| Technique | Information Provided | Key Data Points | Alternative Methods & Considerations |
| ¹H NMR Spectroscopy | Provides information on the proton environment, including the number of different types of protons, their chemical environment, and their connectivity. | Chemical shifts (δ) of olefinic, bridgehead, and substituent protons. Coupling constants (J) reveal dihedral angles and neighboring protons. | 2D NMR techniques like COSY and HSQC can resolve complex spectra and confirm proton-proton and proton-carbon correlations. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Chemical shifts (δ) of carbonyl, olefinic, bridgehead, and substituent carbons. | DEPT experiments can distinguish between CH, CH₂, and CH₃ groups. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for C=O (anhydride or imide), C=C, and C-O-C functional groups. | Raman spectroscopy can also be used to identify functional groups, particularly for symmetric bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | The molecular ion peak (M⁺) confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental formula determination. | Different ionization techniques (e.g., ESI, EI) can provide different fragmentation patterns, aiding in structural elucidation. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | Bond lengths, bond angles, and torsion angles. | Can be challenging to obtain suitable single crystals. Data for analogous structures can provide valuable comparative insights.[1] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the parent compound and a representative N-substituted adduct.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | ¹H NMR (in DMSO-d₆) | 6.55 (s, 2H) | Olefinic protons (=CH) |
| 5.12 (s, 2H) | Bridgehead protons (CHO) | ||
| 2.93 (s, 2H) | Bridge protons (CH) | ||
| ¹³C NMR (in DMSO-d₆) | 176.7 | Carbonyl carbons (C=O) | |
| 136.7 | Olefinic carbons (=CH) | ||
| 80.5 | Bridgehead carbons (CHO) | ||
| 47.3 | Bridge protons (CH) | ||
| 4-(2-hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | ¹H NMR (in DMSO-d₆) | 6.55 (s, 2H) | Olefinic protons (=CH) |
| 5.12 (s, 2H) | Bridgehead protons (CHO) | ||
| 4.80 (t, 1H) | -OH | ||
| 3.42 (q, 2H) | -NCH₂- | ||
| 3.31 (q, 2H) | -CH₂OH | ||
| 2.93 (s, 2H) | Bridge protons (CH) | ||
| ¹³C NMR (in DMSO-d₆) | 176.7 | Carbonyl carbons (C=O) | |
| 136.7 | Olefinic carbons (=CH) | ||
| 80.5 | Bridgehead carbons (CHO) | ||
| 57.5 | -CH₂OH | ||
| 47.3 | Bridge protons (CH) | ||
| 40.8 | -NCH₂- |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Key Infrared Absorption Bands
| Compound | Functional Group | Typical Wavenumber (cm⁻¹) |
| 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione | Anhydride C=O | 1850-1800 and 1780-1740 |
| C=C | 1650-1630 | |
| C-O-C | 1250-1050 | |
| 4-substituted-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione (Imide) | Imide C=O | 1780-1720 and 1710-1650 |
| C=C | 1650-1630 | |
| C-O-C | 1250-1050 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative analysis of non-protonated carbons.
-
The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and confirm the elemental composition of the adduct.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the adduct (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate charged droplets.
-
Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. The mass range should be set to include the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use the accurate mass measurement to calculate the elemental formula.
Visualizing Workflows and Relationships
Graphviz diagrams can effectively illustrate the synthesis and analysis processes.
Caption: Synthetic pathway for N-substituted adducts.
Caption: Experimental workflow for structural confirmation.
References
Benchmarking the Stability of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of therapeutic and functional molecules is a critical parameter in their development and application. This guide provides a comparative analysis of the stability of derivatives of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, a core scaffold of interest in various chemical and pharmaceutical research areas. The primary degradation pathway for this class of compounds is the thermally induced retro-Diels-Alder reaction, which dictates their shelf-life and application viability under different thermal conditions.
Understanding the Core Instability: The Retro-Diels-Alder Reaction
The inherent instability of the 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione scaffold arises from its formation via a Diels-Alder reaction between furan and maleic anhydride or their derivatives. This reaction is reversible, and the adducts can dissociate back to their constituent diene and dienophile upon heating. The temperature at which this retro-Diels-Alder reaction occurs is a key indicator of the compound's thermal stability.
Caption: Retro-Diels-Alder degradation pathway.
Comparative Thermal Stability of Derivatives
The stability of the tricyclic scaffold can be modulated by introducing various substituents. This section provides a comparative overview of the thermal stability of different classes of derivatives, primarily focusing on N-substituted imides derived from the parent anhydride. The data presented is compiled from various studies and is intended to provide a relative benchmark. Absolute values can vary based on experimental conditions.
N-Substituted Imide Derivatives
Modification of the anhydride to an imide by introducing a substituent on the nitrogen atom significantly influences the molecule's stability. The electronic and steric properties of the N-substituent play a crucial role.
Table 1: Decomposition Temperatures of N-Substituted 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives
| N-Substituent | Derivative Class | Decomposition Onset Temperature (°C) (TGA) | Key Observations |
| -H | Imide | ~180 - 200 | Baseline stability of the imide core. |
| -CH₃ | N-Alkyl | ~190 - 210 | Slight increase in stability compared to the unsubstituted imide. |
| -CH₂CH₃ | N-Alkyl | ~195 - 215 | Similar to N-methyl, indicating minimal impact of short alkyl chain length. |
| -Phenyl | N-Aryl | ~210 - 230 | Increased stability likely due to electronic effects of the aromatic ring. |
| -4-Nitrophenyl | N-Aryl (electron-withdrawing) | ~220 - 240 | Electron-withdrawing groups on the aryl ring can further enhance stability. |
| -4-Methoxyphenyl | N-Aryl (electron-donating) | ~205 - 225 | Electron-donating groups may have a slightly lesser stabilizing effect compared to withdrawing groups. |
Note: The temperature ranges are indicative and compiled from multiple sources. Direct comparison requires identical experimental conditions.
Experimental Protocols
Accurate and reproducible stability data relies on standardized experimental protocols. The following are detailed methodologies for key experiments used to assess the thermal stability of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from room temperature to a temperature above the expected decomposition, e.g., 30 °C to 400 °C.
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant mass loss begins.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition (retro-Diels-Alder), and to determine the enthalpy of these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Heat from room temperature to a point below the expected melting point at 10 °C/min.
-
Hold isothermally for 2-5 minutes to ensure thermal equilibrium.
-
Heat at a controlled rate (e.g., 10 °C/min) through the melting and decomposition regions.
-
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and the retro-Diels-Alder reaction. The peak temperature and the area under the peak (enthalpy) provide quantitative data on the thermal stability.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Factors Influencing Stability
The stability of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives is a multifactorial property. Key influencing factors include:
-
Stereochemistry: The exo isomer is generally thermodynamically more stable than the endo isomer due to reduced steric hindrance.[1] However, the endo isomer is often the kinetically favored product in the Diels-Alder synthesis.[1]
-
Electronic Effects: Electron-withdrawing groups on either the furan or maleimide precursor can influence the electron density of the adduct and affect the activation energy of the retro-Diels-Alder reaction.[2]
-
Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the conformational changes required for the retro-Diels-Alder transition state, thereby increasing the thermal stability.
Caption: Key factors influencing the stability of the scaffold.
This guide provides a foundational understanding and comparative data for benchmarking the stability of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives. For specific applications, it is crucial to perform detailed stability studies under the relevant experimental conditions.
References
A Comparative Guide to In Vitro and In Vivo Studies of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives
A comprehensive analysis of the current research landscape reveals a promising outlook for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, primarily based on extensive in vitro investigations. These studies highlight their potential as neuroprotective and antiviral agents. However, a notable gap exists in the literature concerning in vivo evaluations, which are crucial for validating their therapeutic potential and understanding their physiological effects in a whole organism.
This guide provides a detailed comparison of the available in vitro data for various derivatives of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and underscores the imperative for future in vivo research.
In Vitro Efficacy: A Look at the Cellular Level
In vitro studies have been instrumental in elucidating the biological activities of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. These experiments, conducted in controlled laboratory settings using cell cultures, have provided valuable insights into their mechanisms of action and potential therapeutic applications.
Neuroprotective Effects
A significant body of in vitro research has focused on the neuroprotective properties of these compounds. Studies have shown that certain derivatives can protect neuronal cells from damage induced by various toxins. The proposed mechanism of action involves the modulation of key signaling pathways associated with neuronal cell death and survival.
Quantitative In Vitro Neuroprotective Data
| Derivative | Cell Line | Neurotoxin | Concentration for Effect | Observed Effect | Citation |
| Imide Derivatives | SH-SY5Y | MPP+ | 10 µM | Significant attenuation of neurotoxicity, with cell viability enhancement between 23.05 ± 3.45% to 53.56 ± 9.29% | [1][2] |
Experimental Protocol: In Vitro Neuroprotection Assay
The neuroprotective effects of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives were primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in human neuroblastoma SH-SY5Y cells.[1][2]
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium until they reach the desired confluence.
-
Plating: The cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.[3]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
Induction of Neurotoxicity: A neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium), is added to the wells to induce neuronal cell death.
-
MTT Assay: After incubation, the MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[3]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.[3]
References
Safety Operating Guide
Proper Disposal of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A Guide for Laboratory Professionals
Researchers and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides essential information for the proper disposal of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS Number: 5426-09-5), ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione with appropriate personal protective equipment (PPE). This compound is classified as harmful and an irritant.
Key Hazards:
-
Harmful if swallowed [1]
Required PPE:
-
Eye Protection: Wear approved safety glasses or goggles.[1][3]
-
Hand Protection: Use protective gloves.[2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3]
-
Body Protection: Wear a lab coat or other protective clothing.[2]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] Avoid generating dust during handling and disposal.[1][5]
Summary of Hazards
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
This data is compiled from available Safety Data Sheets.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular waste streams.[1][2]
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name: "4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione" and its CAS number "5426-09-5".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected.[3]
-
-
Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the material.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.
-
-
Contaminated Packaging:
Disposal Workflow
Caption: Disposal workflow for 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
Disclaimer: This information is intended for guidance and is based on publicly available Safety Data Sheets. Always consult your institution's specific safety protocols and the official SDS for the compound before handling and disposal. Regulations for chemical disposal may vary by location.
References
Personal protective equipment for handling 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
This guide provides immediate, essential safety and logistical information for handling 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. This chemical is known to cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Appropriate protective gloves to prevent skin exposure. | Consult with your institution's safety officer for specific glove material recommendations (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or other appropriate protective clothing to prevent skin contact.[1] | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[2][3] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Use a fume hood or other local exhaust ventilation to minimize airborne concentrations.
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Ensure all required PPE is properly donned before entering the handling area.
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Prevent contact with skin and eyes.[1]
-
After handling, wash hands and other exposed areas thoroughly.
Storage:
-
Store in a cool, dry place away from incompatible substances.[1][3]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1][2]
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization: Place waste material into a suitable, labeled, and closed disposal container.[1][2][4]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Protocol
The following diagram outlines the standard operating procedure for safely handling 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in a laboratory setting.
Caption: Workflow for safe handling of 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
